Aldicarb Sulfoxide-13C3
Description
Properties
Molecular Formula |
C₄¹³C₃H₁₄N₂O₃S |
|---|---|
Molecular Weight |
209.24 |
Synonyms |
2-Methyl-2-(methylsulfinyl)propanal O-[(Methylamino)carbonyl]oxime-13C3; 2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl)oxime-13C3; 2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl)oxime-13C3; Temik Sulfoxide-13C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Structure of Aldicarb Sulfoxide-¹³C₃
This guide provides a comprehensive technical overview of the structure of Aldicarb Sulfoxide-¹³C₃, a critical analytical standard for researchers, scientists, and drug development professionals engaged in toxicological and metabolic studies of the potent carbamate insecticide, aldicarb.
Introduction: The Toxicological Significance of Aldicarb and its Metabolites
Aldicarb, chemically known as 2-methyl-2-(methylthio)propionaldehyde-O-methylcarbamoyloxime, is a systemic insecticide, nematicide, and acaricide.[1] It is recognized for its high acute toxicity in mammals, primarily acting as a cholinesterase inhibitor, which disrupts the nervous system.[1][2][3] Due to its potency, its use is restricted, and it is not permitted for home and garden applications.[1]
In biological systems and the environment, aldicarb undergoes rapid metabolism.[4][5][6] The primary metabolic pathway involves the oxidation of the sulfur atom, leading to the formation of two key metabolites: aldicarb sulfoxide and aldicarb sulfone.[4][5][6][7]
-
Aldicarb Sulfoxide: This is the initial and major metabolite, formed through the rapid oxidation of aldicarb.[4][7] Notably, aldicarb sulfoxide is a more potent cholinesterase inhibitor than the parent compound, aldicarb.[6][7]
-
Aldicarb Sulfone: The sulfoxide is then more slowly oxidized to form aldicarb sulfone, which is considerably less toxic than both aldicarb and its sulfoxide metabolite.[4][5][6]
The presence of these metabolites, particularly the highly toxic aldicarb sulfoxide, in groundwater and agricultural products has raised significant environmental and health concerns.[1] Therefore, accurate detection and quantification of aldicarb and its metabolites are crucial for monitoring environmental contamination and assessing human exposure.
Unveiling the Core Structure: Aldicarb Sulfoxide-¹³C₃
To facilitate precise and reliable analytical measurements, isotopically labeled internal standards are indispensable. Aldicarb Sulfoxide-¹³C₃ serves this critical role in analytical methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]
Chemical Identity and Isotopic Labeling
The fundamental structure of aldicarb sulfoxide is 2-methyl-2-(methylsulfinyl)propanal O-[(methylamino)carbonyl]oxime.[10][11] The isotopically labeled version, Aldicarb Sulfoxide-¹³C₃, incorporates three heavy isotopes of carbon at specific positions within the molecule.
| Property | Value | Source(s) |
| Chemical Name | 2-Methyl-2-(methylsulfinyl)propanal-O-[(methyl-¹³C-amino)carbonyl-¹³C]oxime | [8] |
| Alternate Chemical Name | Aldicarb-(N-methyl-¹³C,d₃, carbamoyl-¹³C) sulfoxide | [12] |
| CAS Number | 1261170-77-7 | [8][12] |
| Unlabeled CAS Number | 1646-87-3 | [8][10] |
| Molecular Formula | ¹³C₂C₅H₁₁D₃N₂O₃S | [12] |
| Molecular Weight | 211.27 g/mol | [12] |
| Isotopic Purity | ≥98 atom % | [12] |
| Chemical Purity | ≥98% | [12] |
The specific placement of the three ¹³C atoms is crucial for its function as an internal standard. While the exact positions can vary by manufacturer, a common labeling scheme involves the N-methyl carbon and the carbamoyl carbon. This labeling provides a distinct mass shift (M+5) compared to the unlabeled analyte, enabling clear differentiation in mass spectrometric analysis.[12]
Structural Representation
The two-dimensional structure of Aldicarb Sulfoxide-¹³C₃ highlights the core aldicarb sulfoxide backbone with the incorporated heavy isotopes.
Caption: 2D structure of Aldicarb Sulfoxide-¹³C₃.
Analytical Characterization and Application
The primary application of Aldicarb Sulfoxide-¹³C₃ is as an internal standard in quantitative analytical methods, particularly those employing mass spectrometry.[8][13] Its utility stems from its chemical and physical properties being nearly identical to the unlabeled analyte, while its increased mass allows for its distinction and accurate quantification.
Mass Spectrometry
In mass spectrometry, the labeled standard co-elutes with the native analyte during chromatographic separation. By monitoring the specific mass-to-charge ratios (m/z) of both the labeled and unlabeled compounds, any variations in sample preparation, injection volume, or instrument response can be normalized. This isotope dilution method significantly improves the accuracy and precision of the quantification.[9]
A typical mass spectrum of unlabeled aldicarb sulfoxide shows characteristic fragmentation patterns that can be used for its identification.[14] The ¹³C₃-labeled standard will exhibit a corresponding spectrum with its key fragments shifted by the mass of the incorporated isotopes.
Chromatographic Separation
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are commonly employed for the separation of aldicarb and its metabolites from complex matrices such as water, soil, and biological tissues.[9][15][16] Reversed-phase columns are typically used, with mobile phases consisting of acetonitrile or methanol and water, often with additives like formic acid or ammonium acetate to improve peak shape and ionization efficiency.[9][16]
Experimental Protocols
The use of Aldicarb Sulfoxide-¹³C₃ as an internal standard is a cornerstone of robust analytical methods for the detection of aldicarb and its metabolites. Below is a generalized workflow for the analysis of these compounds in an environmental water sample.
Sample Preparation and Extraction
-
Spiking: A known amount of Aldicarb Sulfoxide-¹³C₃ internal standard solution is added to the water sample.
-
Solid-Phase Extraction (SPE): The spiked sample is passed through an SPE cartridge (e.g., HLB) to concentrate the analytes and remove interfering matrix components.[9]
-
Elution: The analytes are eluted from the SPE cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Reconstitution: The eluate is evaporated to dryness and reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Injection: The prepared sample extract is injected into the LC-MS/MS system.
-
Chromatographic Separation: The analytes are separated on a C18 reversed-phase column using a gradient elution program.
-
Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the precursor and product ions of both the native analytes and the ¹³C₃-labeled internal standard.[9]
Caption: Generalized workflow for the analysis of aldicarb metabolites.
Conclusion
Aldicarb Sulfoxide-¹³C₃ is an essential tool for the accurate and reliable quantification of aldicarb sulfoxide in various matrices. Its well-defined structure, high isotopic purity, and chemical similarity to the native analyte make it an ideal internal standard for isotope dilution mass spectrometry. The use of this labeled standard is critical for ensuring the scientific integrity of toxicological and environmental monitoring studies, ultimately contributing to the protection of public health and the environment.
References
- APVMA. (n.d.). Review of Aldicarb - Final Report - SUMMARY. Australian Pesticides and Veterinary Medicines Authority.
- Risher, J. F., Mink, F. L., & Stara, J. F. (1987). The toxicologic effects of the carbamate insecticide aldicarb in mammals: a review. Environmental Health Perspectives, 72, 267–281.
- FAO. (1992). 19 ALDICARB (117) EXPLANATION. Food and Agriculture Organization of the United Nations.
- Burgess, J. L., & Hurlbut, K. M. (1995). Aldicarb Poisoning: A Case Report with Prolonged Cholinesterase Inhibition and Improvement After Pralidoxime Therapy. In Environmental Medicine: Integrating a Missing Element into Medical Education. National Academies Press.
- INCHEM. (1992). 837. Aldicarb (Pesticide residues in food: 1992 evaluations Part II Toxicology).
- WHO. (2003). Aldicarb in Drinking-water. World Health Organization.
- EXTOXNET. (1996). ALDICARB. Oregon State University.
- APVMA. (n.d.). Review of Aldicarb - Final Report - Toxicology Assessment. Australian Pesticides and Veterinary Medicines Authority.
- WITEGA Laboratorien Berlin-Adlershof GmbH. (n.d.). Aldicarb-(N-methyl-13C,D3-carbamoyl-13C)-sulfoxide.
- Sigma-Aldrich. (n.d.). Aldicarb-(N-methyl-13C,d3, carbamoyl-13C) sulfoxide.
- INCHEM. (1991). Aldicarb (EHC 121, 1991).
- Kaaris Lab. (n.d.). Aldicarb-(N-methyl-13C,D3-carbamoyl-13C)-sulfoxide - PS400.
- Sigma-Aldrich. (n.d.). Aldicarb-sulfoxide PESTANAL®, analytical standard.
- Sigma-Aldrich. (n.d.). Aldicarb-(N-methyl-13C,d3, carbamoyl-13C) sulfoxide.
- Sun, H. J., et al. (2022). Determination of Aldicarb, Aldicarb Sulfoxide, Aldicarb Sulfone in Water by Solid Phase Extraction and UPLC⁃MS/MS with Isotope Dilution. Journal of Instrumental Analysis, 41(3), 369-375.
- NIST. (n.d.). Aldicarb sulfoxide. NIST Chemistry WebBook.
- PubChem. (n.d.). Aldicarb sulfoxide. National Institutes of Health.
- Cayman Chemical. (n.d.). Aldicarb Sulfoxide.
- Martínez-Bueno, M. J., et al. (2000). Determination of aldicarb, aldicarb sulfoxide and aldicarb sulfone in some fruits and vegetables using high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry. Journal of Chromatography A, 888(1-2), 113-120.
- EPA. (2015). Aldicarb (PC 098301) MRID 49515901, 49515902. United States Environmental Protection Agency.
- de Lemos, L. R., et al. (2008). Development and validation of a HPLC method for the determination of aldicarb, aldicarb sulfoxide and aldicarb sulfone in liquid samples from anaerobic reactors. Química Nova, 31(5), 1124-1129.
- NIST. (n.d.). Aldicarb sulfoxide Mass Spectrum. NIST Chemistry WebBook.
- MedchemExpress. (n.d.). Aldicarb sulfoxide-d3.
- IARC. (1991). Aldicarb. In Occupational Exposures in Insecticide Application, and Some Pesticides. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 53. Lyon: International Agency for Research on Cancer.
- Mascolo, G., et al. (2010). Thermal decomposition of aldicarb and its main metabolites. Journal of Thermal Analysis and Calorimetry, 102(1), 221-228.
- Taylor & Francis. (n.d.). Aldicarb – Knowledge and References.
Sources
- 1. The toxicologic effects of the carbamate insecticide aldicarb in mammals: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EXTOXNET PIP - ALDICARB [extoxnet.orst.edu]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. apvma.gov.au [apvma.gov.au]
- 5. Read "Environmental Medicine: Integrating a Missing Element into Medical Education" at NAP.edu [nationalacademies.org]
- 6. cdn.who.int [cdn.who.int]
- 7. 837. Aldicarb (Pesticide residues in food: 1992 evaluations Part II Toxicology) [inchem.org]
- 8. Aldicarb-(N-methyl-13C,D3-carbamoyl-13C)-sulfoxide - Traceable Reference Standard for LC-MS/MS and GC-MS Residue Analysis (CAS 1261170-77-7) [witega.de]
- 9. Determination of Aldicarb, Aldicarb Sulfoxide, Aldicarb Sulfone in Water by Solid Phase Extraction and UPLC⁃MS/MS with Isotope Dilution [yyhx.ciac.jl.cn]
- 10. Aldicarb sulfoxide [webbook.nist.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Aldicarb-(N-methyl-13C,d3, carbamoyl-13C) sulfoxide = 98atom , = 98 CP 1261170-77-7 [sigmaaldrich.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Aldicarb sulfoxide [webbook.nist.gov]
- 15. Determination of aldicarb, aldicarb sulfoxide and aldicarb sulfone in some fruits and vegetables using high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
A Senior Application Scientist's Guide to Aldicarb Sulfoxide Analysis: The Critical Role of Stable Isotope-Labeled Internal Standards
Abstract
Accurate quantification of pesticide residues is paramount for ensuring environmental safety and public health. Aldicarb, a highly toxic carbamate pesticide, and its primary toxic metabolite, aldicarb sulfoxide, are of significant regulatory concern.[1][2] This technical guide provides an in-depth exploration of the analytical challenges associated with aldicarb sulfoxide quantification and delineates the superiority of using a stable isotope-labeled (SIL) internal standard, specifically Aldicarb Sulfoxide-¹³C₃, over its non-labeled counterpart. We will delve into the core principles of Isotope Dilution Mass Spectrometry (IDMS), present a detailed comparative analysis, and provide a field-proven LC-MS/MS protocol for robust and reliable quantification in complex matrices. This guide is intended for researchers, analytical chemists, and drug development professionals seeking to achieve the highest standards of accuracy and precision in their analytical workflows.
Introduction: The Challenge of Aldicarb and its Metabolites
Aldicarb is a systemic pesticide known for its high acute toxicity, primarily through the inhibition of the acetylcholinesterase enzyme in the nervous system.[1][3][4][5] Once applied to soil, it is rapidly absorbed by plants and metabolized.[1][6] The primary metabolic pathway involves the oxidation of the parent compound to aldicarb sulfoxide and a subsequent, slower oxidation to aldicarb sulfone.[1][3][7] Both of these metabolites retain significant toxicity, making it crucial to monitor not just the parent compound but also these transformation products in environmental and food samples.[1][3]
The accurate quantification of these residues, particularly in complex sample matrices like fruits, vegetables, soil, and water, is a significant analytical challenge.[8][9][10][11] The "matrix effect" is a well-documented phenomenon in liquid chromatography-mass spectrometry (LC-MS/MS) where co-eluting, non-target compounds from the sample interfere with the ionization of the target analyte.[8][9][10][11][12] This interference can lead to either ion suppression or enhancement, causing significant inaccuracies in quantitative results if not properly addressed.[8][10][11][12]
The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS)
To overcome the challenges of matrix effects, extraction inefficiencies, and instrumental variability, Isotope Dilution Mass Spectrometry (IDMS) is widely recognized as the most accurate and robust quantification technique.[13][14][15][16][17] IDMS involves the addition of a known quantity of a stable isotope-labeled (SIL) version of the target analyte to the sample at the very beginning of the analytical process.[14][18]
This SIL internal standard (IS) is an ideal surrogate because it has the same chemical and physical properties as the native (non-labeled) analyte. It co-elutes chromatographically and experiences the same extraction recovery losses and matrix-induced ionization effects.[14] However, because it contains heavier isotopes (e.g., ¹³C, ²H/D), it has a different mass-to-charge ratio (m/z) and can be distinguished from the native analyte by the mass spectrometer.[14][19] Quantification is then based on the ratio of the response of the native analyte to the response of the SIL-IS, a ratio that remains constant despite variations in sample preparation or analysis.[14]
Comparative Analysis: Aldicarb Sulfoxide-¹³C₃ vs. Non-labeled Aldicarb Sulfoxide
The choice of internal standard is critical. While structurally similar compounds can be used, only a stable isotope-labeled analogue of the analyte can truly compensate for all potential sources of error.
| Property | Non-labeled Aldicarb Sulfoxide | Aldicarb Sulfoxide-¹³C₃, D₃ | Rationale for Superiority of Labeled Standard |
| Chemical Formula | C₇H₁₄N₂O₃S[5][20][21] | ¹³C₂C₅D₃H₁₁N₂O₃S | The incorporation of stable isotopes (¹³C and Deuterium) results in a distinct mass without significantly altering chemical behavior. |
| Molecular Weight | 206.26 g/mol [5][20] | ~211.27 g/mol | The mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard. |
| Chromatographic Retention Time | Identical | Identical | Co-elution is essential. As both compounds have identical physicochemical properties, they will behave identically during chromatography, ensuring they experience the same matrix effects at the same time.[14] |
| Ionization Efficiency | Variable (Matrix-dependent) | Experiences identical variation | The SIL-IS is subject to the exact same ionization suppression or enhancement as the native analyte, ensuring the ratio of their signals remains constant and accurate.[8][12][14] |
| Extraction Recovery | Variable | Experiences identical variation | Any loss of analyte during the sample preparation (e.g., extraction, cleanup) will be mirrored by a proportional loss of the SIL-IS, thus preserving the accuracy of the final calculated concentration. |
| Role in Quantification | Analyte of Interest | Internal Standard (IS) | The non-labeled compound is the target to be measured. The labeled compound is the constant against which the target is measured.[18][19] |
Metabolic Pathway of Aldicarb
Understanding the metabolic fate of aldicarb is crucial for identifying the correct residues to monitor. The primary pathway involves two key oxidation steps.
Caption: Metabolic conversion of Aldicarb to its primary toxic metabolites.
Experimental Protocol: Quantification of Aldicarb Sulfoxide in Water by LC-MS/MS using IDMS
This protocol outlines a robust method for the quantification of aldicarb sulfoxide in water samples, adapted from established principles and methods.[18][22]
5.1. Materials and Reagents
-
Standards: Certified reference materials of non-labeled Aldicarb Sulfoxide and Aldicarb Sulfoxide-¹³C₃ (or a similar deuterated standard like D₃).
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid, ammonium acetate.
-
Sample Collection Vials: Amber glass vials with PTFE-lined caps.
-
Preservatives: Sodium thiosulfate and potassium dihydrogen citrate for water sample preservation as per EPA Method 531.2.[23]
-
Solid Phase Extraction (SPE): Hydrophilic-Lipophilic Balanced (HLB) cartridges.
5.2. Step-by-Step Methodology
-
Sample Preservation and Preparation:
-
Collect water samples in pre-preserved vials containing sodium thiosulfate (to dechlorinate) and potassium dihydrogen citrate (to buffer pH to ~3.8).[23] This is critical as aldicarb and its metabolites can degrade in neutral or chlorinated water.[23]
-
To a 10 mL aliquot of the water sample, add a precise volume of the Aldicarb Sulfoxide-¹³C₃ internal standard stock solution to achieve a final concentration of approximately 5 µg/L.
-
Vortex the sample for 30 seconds to ensure homogeneity.
-
-
Solid Phase Extraction (SPE) - Optional for clean water, recommended for complex matrices:
-
Condition an HLB SPE cartridge with 5 mL of methanol followed by 5 mL of reagent water.
-
Load the 10 mL sample onto the cartridge at a slow, steady flow rate (~2 mL/min).
-
Wash the cartridge with 5 mL of water to remove interfering salts.
-
Elute the analytes with 5 mL of acetonitrile or methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.
-
-
LC-MS/MS Instrumental Analysis:
-
LC System: UPLC/HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid and 5 mM Ammonium Acetate in Water.[18]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A typical gradient would start at 95% A, ramping to 95% B over several minutes to elute the analytes, followed by a re-equilibration step.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions per compound (one for quantification, one for confirmation).
-
Aldicarb Sulfoxide: e.g., Precursor ion m/z 207 -> Product ions (quantifier/qualifier)
-
Aldicarb Sulfoxide-¹³C₃: e.g., Precursor ion m/z 210 -> Product ions (quantifier/qualifier)
-
-
-
Data Processing and Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of the non-labeled standard to the peak area of the SIL-IS against the concentration of the non-labeled standard.
-
Determine the concentration of aldicarb sulfoxide in the unknown samples by calculating their peak area ratios and interpolating from the calibration curve.
-
Analytical Workflow Visualization
The following diagram illustrates the complete analytical workflow, highlighting the critical step of adding the internal standard at the beginning of the process.
Caption: Workflow for Aldicarb Sulfoxide quantification using IDMS.
Conclusion
For the accurate, reliable, and defensible quantification of aldicarb sulfoxide in complex matrices, the use of a stable isotope-labeled internal standard, such as Aldicarb Sulfoxide-¹³C₃, is not merely a best practice but a scientific necessity. It provides the most effective means to compensate for matrix effects, variable extraction recoveries, and instrumental drift, which are significant sources of error when using non-labeled standards or external calibration alone.[14] By adopting the principles of Isotope Dilution Mass Spectrometry and following a robust, validated protocol, analytical laboratories can produce data of the highest integrity, ensuring compliance with regulatory standards and safeguarding public health.
References
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Google Cloud.
- Importance of matrix effects in LC-MS/MS bioanalysis. (2014, February 11). Bioanalysis Zone.
- QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. (2026, February 4). LCGC International.
- Review of Aldicarb - Final Report. (n.d.). Australian Pesticides and Veterinary Medicines Authority (APVMA).
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). National Center for Biotechnology Information (PMC).
- QuEChERS Method for Pesticide Residue Analysis. (n.d.). MilliporeSigma.
- QuEChERS Method for Pesticide Residue Analysis. (2025, April 1). Phenomenex.
- EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization. (2025, May 2). U.S. Environmental Protection Agency (EPA).
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab.
- Aldicarb (EHC 121, 1991). (n.d.). INCHEM.
- QuEChERS Method Simplified: Key Steps and Applications. (2024, October 31). Separation Science.
- Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment. (n.d.). National Center for Biotechnology Information (PMC).
- Aldicarb (Pesticide residues in food: 1979 evaluations). (n.d.). INCHEM.
- Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides. (n.d.). National Center for Biotechnology Information (NCBI).
- Aldicarb in Drinking-water. (n.d.). World Health Organization (WHO).
- Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024, April 5). Taylor & Francis Online.
- Aldicarb | C7H14N2O2S | CID 9570071. (n.d.). PubChem, National Institutes of Health (NIH).
- Aldicarb sulfoxide | C7H14N2O3S | CID 15437. (n.d.). PubChem, National Institutes of Health (NIH).
- CAS No. 1646-87-3 - Aldicarb sulfoxide. (n.d.). AccuStandard.
- Determination of aldicarb, aldicarb sulfoxide and aldicarb sulfone in some fruits and vegetables using high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry. (2000, August 4). PubMed.
- Determination of pesticides in tea by isotope dilution gas chromatography-mass spectrometry coupled with solid-phase microextraction. (n.d.). Analytical Methods (RSC Publishing).
- Aldicarb sulfoxide. (2025, October 22). AERU, University of Hertfordshire.
- Mass Spectrometry for Pesticide Residue Analysis. (2026, February 17). Lab Manager.
- EPA-OGWDW/TSC: 531.2: N-Methylcarbamoyloximes and N-Methylcarbamates in Wat... (n.d.). U.S. Environmental Protection Agency (EPA).
- Aldicarb sulfoxide Properties. (2025, October 15). U.S. Environmental Protection Agency (EPA).
- Gas chromatography-isotope dilution mass spectrometry method validation for target pesticides in soybeans. (2019, January 15). PubMed.
- Isotope Dilution High-Performance Liquid Chromatography/Tandem Mass Spectrometry Method for Quantifying Urinary Metabolites of Atrazine, Malathion, and 2,4-Dichlorophenoxyacetic Acid. (n.d.). ACS Publications.
- 531.2 Carbamate Pesticide Calibration Mixture. (n.d.). Restek.
- Aldicarb (PC 098301) MRID 49515901, 49515902. (n.d.). U.S. Environmental Protection Agency (EPA).
- Development and validation of a HPLC method for the determination of aldicarb, aldicarb sulfoxide and aldicarb sulfone in liquid samples from anaerobic reactors. (2008, July 23). SciELO.
- Aldicarb Sulfoxide (CAS Number: 1646-87-3). (n.d.). Cayman Chemical.
- EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With P... (n.d.). U.S. Environmental Protection Agency (EPA).
- Determination of Aldicarb, Aldicarb Sulfoxide, Aldicarb Sulfone in Water by Solid Phase Extraction and UPLC⁃MS/MS with Isotope Dilution. (2022, March 1). Journal of Instrumental Analysis.
- Gas chromatography-isotope dilution mass spectrometry method validation for target pesticides in soybeans. (2018, December 13). Taylor & Francis Online.
- Alliance System for Carbamate Analysis. (n.d.). Waters Corporation.
- Aldicarb-(N-methyl-13C,d3, carbamoyl-13C) sulfoxide. (n.d.). Sigma-Aldrich.
- Aldicarb-(N-methyl- 13 C,D 3 -carbamoyl- 13 C)-sulfoxide. (n.d.). WITEGA Laboratorien.
- Aldicarb is one of the most acutely toxic pesticides in use... (n.d.). World Health Organization (WHO).
Sources
- 1. apvma.gov.au [apvma.gov.au]
- 2. cdn.who.int [cdn.who.int]
- 3. Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Aldicarb | C7H14N2O2S | CID 9570071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Aldicarb sulfoxide | C7H14N2O3S | CID 15437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Aldicarb (EHC 121, 1991) [inchem.org]
- 7. 458. Aldicarb (Pesticide residues in food: 1979 evaluations) [inchem.org]
- 8. longdom.org [longdom.org]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nebiolab.com [nebiolab.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Determination of pesticides in tea by isotope dilution gas chromatography-mass spectrometry coupled with solid-phase microextraction - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Mass Spectrometry for Pesticide Residue Analysis | Lab Manager [labmanager.com]
- 15. Gas chromatography-isotope dilution mass spectrometry method validation for target pesticides in soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Determination of Aldicarb, Aldicarb Sulfoxide, Aldicarb Sulfone in Water by Solid Phase Extraction and UPLC⁃MS/MS with Isotope Dilution [yyhx.ciac.jl.cn]
- 19. Aldicarb-(N-methyl-13C,D3-carbamoyl-13C)-sulfoxide - Traceable Reference Standard for LC-MS/MS and GC-MS Residue Analysis (CAS 1261170-77-7) [witega.de]
- 20. accustandard.com [accustandard.com]
- 21. caymanchem.com [caymanchem.com]
- 22. epa.gov [epa.gov]
- 23. epa.gov [epa.gov]
metabolic pathway of aldicarb to aldicarb sulfoxide
An In-Depth Technical Guide to the Metabolic Bioactivation of Aldicarb to Aldicarb Sulfoxide
Introduction
Aldicarb, a member of the oxime carbamate family of pesticides, is recognized for its high acute toxicity and systemic activity against a range of agricultural pests.[1][2] Its primary mechanism of action involves the potent inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2][3] Interference with AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in neurotoxicity. A common assumption in xenobiotic metabolism is that enzymatic processes lead to detoxification and facilitate excretion. However, the metabolic fate of aldicarb challenges this paradigm. The principal initial metabolic transformation is not a detoxification step but rather a bioactivation. This guide provides a detailed technical exploration of this critical pathway: the rapid enzymatic oxidation of aldicarb to aldicarb sulfoxide, a metabolite that retains, and in some cases exhibits enhanced, anti-cholinesterase activity.[4][5] Understanding this pathway is paramount for toxicologists, environmental scientists, and regulatory bodies in accurately assessing the risk profile of aldicarb exposure.
Section 1: The Core Metabolic Pathway: A Mechanistic Overview
The biotransformation of aldicarb to aldicarb sulfoxide is a Phase I metabolic reaction characterized as a thioether oxidation or sulfoxidation. In this reaction, an oxygen atom is incorporated into the sulfur atom of the aldicarb molecule, converting the thioether group into a sulfoxide group. This initial oxidation is a rapid and primary metabolic step observed across numerous species, from mammals to fish and insects.[3][6][7][8]
The resulting metabolite, aldicarb sulfoxide, is relatively stable and is itself a potent cholinesterase inhibitor.[3] It is subsequently, and more slowly, subject to further oxidation to form aldicarb sulfone or hydrolysis to yield the corresponding sulfoxide oxime.[3][6] The overall oxidative pathway significantly influences the persistence and toxicological profile of aldicarb residues.
Caption: Primary oxidative metabolic pathway of aldicarb.
Section 2: Key Enzymatic Drivers of Aldicarb Sulfoxidation
The conversion of aldicarb to its sulfoxide metabolite is catalyzed by two major families of monooxygenase enzymes primarily located in the liver microsomes: Flavin-containing monooxygenases (FMOs) and Cytochrome P450 (CYP) monooxygenases.[4][6][9][10] The relative contribution of each enzyme system can vary significantly between species, which has profound implications for species-specific toxicity.
The Role of Flavin-Containing Monooxygenases (FMOs)
FMOs are a critical family of Phase I metabolic enzymes that specialize in the oxygenation of soft nucleophilic heteroatoms, such as sulfur and nitrogen, in a wide array of xenobiotics.[11][12][13] Unlike the CYP system, FMOs do not utilize a heme cofactor, instead relying on a flavin adenine dinucleotide (FAD) prosthetic group. The catalytic cycle involves the NADPH-dependent reduction of FAD, which then reacts with molecular oxygen to form a stable C4a-hydroperoxyflavin intermediate. This potent oxidant can then oxygenate any suitable substrate that enters the active site.[13]
-
Causality in Aldicarb Metabolism : The thioether sulfur in aldicarb is a classic "soft-nucleophile," making it an ideal substrate for FMO-catalyzed oxidation.[11] Studies in various organisms, particularly aquatic species like the rainbow trout, have demonstrated that FMOs play a dominant role in aldicarb sulfoxidation.[4][10][14][15] The efficiency of this pathway in certain species points to FMO as the primary driver of aldicarb bioactivation.
The Contribution of Cytochrome P450 (CYP) Monooxygenases
The Cytochrome P450 superfamily is arguably the most well-known group of enzymes involved in drug and xenobiotic metabolism. These heme-containing proteins catalyze a vast range of oxidative reactions.[16] While often associated with hydroxylation and dealkylation, CYPs are also capable of performing sulfoxidation.[6][10]
-
Causality in Aldicarb Metabolism : In species where FMO expression is low or absent, the CYP system serves as the primary, albeit often slower, enzymatic pathway for aldicarb sulfoxidation.[4][10] For example, channel catfish, which do not appear to express FMO, metabolize aldicarb to aldicarb sulfoxide at a significantly lower rate than rainbow trout, a difference attributed to reliance on the CYP system.[4][17] This slower bioactivation rate is hypothesized to contribute to the channel catfish's relative resistance to aldicarb toxicity.[17]
Comparative Enzymology and Species-Specific Toxicity
The differential expression and activity of FMO and CYP enzymes across species is a key determinant of susceptibility to aldicarb poisoning. A high rate of FMO-catalyzed sulfoxidation leads to a rapid peak in the concentration of the highly toxic aldicarb sulfoxide, potentially overwhelming the organism's capacity for subsequent detoxification and excretion.
| Species | Primary Enzyme System | Metabolic Rate of Sulfoxidation | Reference |
| Rainbow Trout | Flavin-containing Monooxygenase (FMO) | High | [4][14] |
| Channel Catfish | Cytochrome P450 (CYP) | Low (slower Vmax) | [4][10] |
| Pigs | Mixed (High FMO/CYP activity) | Highest sulfoxide production in one study | [9] |
| Rabbits | Mixed | Rapid degradation (likely hydrolytic) | [9] |
Section 3: Experimental Methodologies for Studying Aldicarb Sulfoxidation
To investigate the metabolic conversion of aldicarb, in vitro assays using subcellular fractions are invaluable. Liver microsomes, which are vesicles of the endoplasmic reticulum, provide a concentrated source of both FMO and CYP enzymes, making them the standard model for such studies.[6][9][14]
Protocol 1: In Vitro Aldicarb Metabolism Assay using Liver Microsomes
-
Objective : To quantify the rate of aldicarb sulfoxide formation catalyzed by hepatic microsomal enzymes.
-
Trustworthiness : This protocol establishes a baseline metabolic rate. By measuring protein concentration and controlling for time and substrate concentration, the results can be normalized and are highly reproducible, forming the foundation for more complex mechanistic questions.
Methodology:
-
Preparation of Liver Microsomes :
-
Excise liver from the species of interest and immediately place in ice-cold homogenization buffer (e.g., potassium phosphate buffer with KCl and EDTA).
-
Homogenize the tissue using a Potter-Elvehjem homogenizer.
-
Perform differential centrifugation: first, centrifuge at ~10,000 x g to pellet cell debris and mitochondria.
-
Transfer the supernatant to an ultracentrifuge and spin at ~100,000 x g to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer and determine the total protein concentration using a standard method (e.g., Bradford or BCA assay). Store at -80°C.[6]
-
-
Incubation :
-
Prepare incubation tubes on ice. To each tube, add potassium phosphate buffer (pH 7.4), a defined amount of microsomal protein (e.g., 0.2-0.5 mg/mL), and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or simply NADPH.[6]
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.
-
Initiate the reaction by adding a known concentration of aldicarb (dissolved in a suitable solvent like methanol, ensuring final solvent concentration is <1%).
-
-
Reaction Termination and Sample Preparation :
-
After a specific time (e.g., 10-60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile or perchloric acid to precipitate the protein.
-
Vortex and centrifuge at high speed to pellet the precipitated protein.
-
-
Analytical Quantification :
-
Transfer the supernatant to an autosampler vial.
-
Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase designed to separate aldicarb, aldicarb sulfoxide, and aldicarb sulfone.[9]
-
Quantify the metabolites by comparing peak areas to those of certified analytical standards.
-
Protocol 2: Differentiating FMO and CYP Contributions
-
Objective : To determine the relative involvement of FMOs versus CYPs in the observed aldicarb sulfoxidation.
-
Trustworthiness : This self-validating system uses selective chemical probes. A positive control (no inhibitor) establishes the total activity. The change in activity in the presence of specific inhibitors provides direct evidence for the contribution of the targeted enzyme family.
Methodology:
-
Set up Four Experimental Groups :
-
Group A (Control) : Perform the assay exactly as described in Protocol 1.
-
Group B (CYP Inhibition) : Perform the assay including a known pan-CYP inhibitor (e.g., N-benzylimidazole) or by incubating under a carbon monoxide atmosphere, which inhibits CYP activity.[14][18]
-
Group C (FMO Inhibition/Competition) : Perform the assay including a competitive FMO substrate like methimazole or N,N-dimethylaniline. These compounds will compete with aldicarb for the FMO active site, reducing its metabolism via this pathway.[14]
-
Group D (Heat Inactivation - FMO Specific) : FMOs are notably more heat-labile than many CYPs. Pre-incubating the microsomes at ~50°C for 1 minute prior to adding the NADPH and substrate can selectively inactivate FMO, providing another line of evidence.
-
-
Execution and Analysis :
-
Execute the incubation and termination steps for all groups in parallel.
-
Analyze all samples by HPLC.
-
Calculate the rate of aldicarb sulfoxide formation for each group.
-
Compare the rates: A significant decrease in Group B suggests CYP involvement. A significant decrease in Groups C and/or D points to FMO as a key driver.
-
Caption: Workflow for differentiating FMO and CYP roles in metabolism.
Conclusion
The metabolic pathway from aldicarb to aldicarb sulfoxide is a textbook example of xenobiotic bioactivation. Far from being a simple detoxification step, this rapid sulfoxidation, driven primarily by FMO and CYP monooxygenases, generates a product of significant and persistent toxicological concern. The interplay and differential expression of these enzyme families across species are fundamental to understanding the variability in aldicarb's toxicity. The experimental protocols detailed herein provide a robust framework for researchers to dissect these mechanisms, offering critical insights for drug development professionals studying xenobiotic metabolism and for scientists assessing the environmental and health impacts of this potent insecticide.
References
-
INCHEM. (1979). Aldicarb (Pesticide residues in food: 1979 evaluations). International Programme on Chemical Safety. Retrieved from [Link]
-
Nebbia, C., et al. (1995). In vitro comparison of aldicarb oxidation in various food-producing animal species. American Journal of Veterinary Research, 56(11), 1469-1472. Retrieved from [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2003). Review of Aldicarb - Final Report - Toxicology Assessment. APVMA. Retrieved from [Link]
-
Schlenk, D., & Buhler, D. R. (1991). Role of flavin-containing monooxygenase in the in vitro biotransformation of aldicarb in rainbow trout (Oncorhynchus mykiss). Xenobiotica, 21(12), 1583-1589. Retrieved from [Link]
-
Perkins, E. J., et al. (2000). In Vivo Acetylcholinesterase Inhibition, Metabolism, and Toxicokinetics of Aldicarb in Channel Catfish: Role of Biotransformation in Acute Toxicity. Toxicological Sciences, 53(2), 346-356. Retrieved from [Link]
-
Schlenk, D. (1998). Role of biotransformation in determining aldicarb toxicity in fish. Aquatic Toxicology, 42(2), 101-106. Retrieved from [Link]
-
Catu-Prisacaru, T., et al. (2018). Flavin Containing Monooxygenases and Metabolism of Xenobiotics. Current Drug Metabolism, 19(11), 931-940. Retrieved from [Link]
-
Perkins, E. J., et al. (2000). In vivo acetylcholinesterase inhibition, metabolism, and toxicokinetics of aldicarb in channel catfish: role of biotransformation in acute toxicity. Toxicological Sciences, 53(2), 346-56. Retrieved from [Link]
-
Schlenk, D. (1995). Use of aquatic organisms as models to determine the in vivo contribution of flavin-containing monooxygenases in xenobiotic biotransformation. Molecular Marine Biology and Biotechnology, 4(4), 323-330. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (1994). 19 ALDICARB (117) EXPLANATION. FAO. Retrieved from [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2003). Review of Aldicarb - Final Report - SUMMARY. APVMA. Retrieved from [Link]
-
Health Canada. (1987). Aldicarb. Government of Canada. Retrieved from [Link]
-
Singh, N., & Singh, S. B. (2017). Aldicarb concentration v/s time graph at point (0.125,-0.330). ResearchGate. Retrieved from [Link]
-
INCHEM. (1991). Aldicarb (EHC 121, 1991). International Programme on Chemical Safety. Retrieved from [Link]
-
Burgess, J. L., & Wesseling, C. (1999). Aldicarb Poisoning: A Case Report with Prolonged Cholinesterase Inhibition and Improvement After Pralidoxime Therapy. Journal of Toxicology: Clinical Toxicology, 37(5), 643-649. Retrieved from [Link]
-
Risher, J. F., et al. (1987). The Toxicologic Effects of the Carbamate Insecticide Aldicarb in Mammals: A Review. Environmental Health Perspectives, 72, 267-281. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Aldicarb. PubChem. Retrieved from [Link]
-
Risher, J. F., et al. (1987). The toxicologic effects of the carbamate insecticide aldicarb in mammals: a review. Environmental Health Perspectives, 72, 267-81. Retrieved from [Link]
-
El-Alfy, A., & Schlenk, D. (1998). Potential mechanisms of the enhancement of aldicarb toxicity to Japanese medaka, Oryzias latipes, at high salinity. Toxicology and Applied Pharmacology, 152(1), 175-183. Retrieved from [Link]
-
Ji, Y., et al. (2022). Subchronic oral toxicity study of Aldicarb sulfoxide in Sprague-Dawley rats. bioRxiv. Retrieved from [Link]
-
Santos, A. C. D., et al. (2018). STUDY OF ALDICARB COMMERCIAL GRANULE USING DISSOLUTION PROFILE A CONTRIBUTION FOR IDENTIFICATION OF METABOLITES. ResearchGate. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Aldicarb – Knowledge and References. Retrieved from [Link]
-
Dimaano, N. G., & Iwakami, S. (2021). Cytochrome P450‐mediated herbicide metabolism in plants: current understanding and prospects. Pest Management Science, 77(3), 1046-1056. Retrieved from [Link]
-
Wei, J., et al. (2022). The Metabolism of a Novel Cytochrome P450 (CYP77B34) in Tribenuron-Methyl-Resistant Descurainia sophia L. to Herbicides with Different Mode of Actions. International Journal of Molecular Sciences, 23(10), 5794. Retrieved from [Link]
-
Wikipedia. (n.d.). Flavin-containing monooxygenase. Retrieved from [Link]
-
Capri, E., et al. (2001). Assessment of leaching potential of aldicarb and its metabolites using laboratory studies. Pest Management Science, 57(12), 1147-1152. Retrieved from [Link]
-
Science.gov. (n.d.). aldicarb sulfoxide aldicarb: Topics. Retrieved from [Link]
-
Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics, 106(3), 357-387. Retrieved from [Link]
-
Perotti, V. E., et al. (2020). Cytochrome P450 Herbicide Metabolism as the Main Mechanism of Cross-Resistance to ACCase- and ALS-Inhibitors in Lolium spp. Populations From Argentina: A Molecular Approach in Characterization and Detection. Frontiers in Plant Science, 11, 589500. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The toxicologic effects of the carbamate insecticide aldicarb in mammals: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 458. Aldicarb (Pesticide residues in food: 1979 evaluations) [inchem.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Read "Environmental Medicine: Integrating a Missing Element into Medical Education" at NAP.edu [nationalacademies.org]
- 6. apvma.gov.au [apvma.gov.au]
- 7. fao.org [fao.org]
- 8. apvma.gov.au [apvma.gov.au]
- 9. In vitro comparison of aldicarb oxidation in various food-producing animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]
- 13. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Use of aquatic organisms as models to determine the in vivo contribution of flavin-containing monooxygenases in xenobiotic biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Cytochrome P450 Herbicide Metabolism as the Main Mechanism of Cross-Resistance to ACCase- and ALS-Inhibitors in Lolium spp. Populations From Argentina: A Molecular Approach in Characterization and Detection [frontiersin.org]
- 17. In vivo acetylcholinesterase inhibition, metabolism, and toxicokinetics of aldicarb in channel catfish: role of biotransformation in acute toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Potential mechanisms of the enhancement of aldicarb toxicity to Japanese medaka, Oryzias latipes, at high salinity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Toxicological Profile of Aldicarb and its Metabolites: An In-Depth Technical Guide
Introduction
Aldicarb, a carbamate insecticide, has long been recognized for its high efficacy against a broad spectrum of agricultural pests.[1] However, its potent biological activity also raises significant toxicological concerns for non-target organisms, including humans.[2][3] This in-depth technical guide provides a comprehensive overview of the toxicological profile of aldicarb and its principal oxidative metabolites, aldicarb sulfoxide and aldicarb sulfone. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of aldicarb's toxicity, its metabolic fate, and the methodologies employed for its toxicological assessment.
Mechanism of Action: Reversible Acetylcholinesterase Inhibition
The primary mechanism of aldicarb's toxicity is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1][4] Structurally, aldicarb mimics acetylcholine, allowing it to bind to the active site of AChE.[3]
The inhibition process involves the carbamylation of a serine hydroxyl group within the esteratic site of the AChE active site. This reaction forms a carbamylated enzyme complex that is temporarily inactive. Unlike organophosphates, which cause quasi-irreversible phosphorylation of AChE, the carbamylation by aldicarb is reversible.[4][5] The carbamylated enzyme can undergo spontaneous hydrolysis, regenerating the active enzyme. This reversibility results in a shorter duration of toxic effects compared to organophosphate insecticides, provided the exposure is not overwhelming.[6]
The accumulation of acetylcholine in the synaptic cleft due to AChE inhibition leads to continuous stimulation of cholinergic receptors, resulting in a range of clinical signs of toxicity.[3][7]
Signaling Pathway of Acetylcholinesterase Inhibition by Aldicarb
The following diagram illustrates the molecular interaction between aldicarb and acetylcholinesterase, leading to the inhibition of acetylcholine hydrolysis.
Caption: Molecular mechanism of acetylcholinesterase inhibition by aldicarb.
Metabolism and Toxicokinetics
Aldicarb is readily absorbed through oral, dermal, and inhalation routes.[8][9] Following absorption, it undergoes rapid and extensive metabolism. The primary metabolic pathway involves the oxidation of the sulfur atom, leading to the formation of two key metabolites: aldicarb sulfoxide and aldicarb sulfone.[10]
-
Aldicarb Sulfoxide: This metabolite is formed through the initial oxidation of aldicarb. Importantly, aldicarb sulfoxide is also a potent acetylcholinesterase inhibitor, with a toxicity comparable to or even greater than the parent compound.[7][11]
-
Aldicarb Sulfone: Further oxidation of aldicarb sulfoxide yields aldicarb sulfone. This metabolite is a less potent inhibitor of acetylcholinesterase compared to aldicarb and aldicarb sulfoxide.[7][11]
Detoxification of aldicarb and its active metabolites occurs through hydrolysis of the carbamate ester linkage, which results in the formation of non-toxic oximes and nitriles.[3] These detoxification products are then readily excreted, primarily in the urine.[8] The rapid metabolism and excretion of aldicarb and its metabolites generally prevent significant bioaccumulation in mammals.[8][9]
Metabolic Pathway of Aldicarb
The following diagram illustrates the primary metabolic transformations of aldicarb in biological systems.
Caption: Primary metabolic pathway of aldicarb.
Toxicological Profile
Acute Toxicity
Aldicarb exhibits high acute toxicity across various species and routes of exposure.[4] The oral LD50 in rats is generally reported to be less than 1 mg/kg, classifying it as a highly toxic substance.[4][12] Dermal toxicity is also significant.[8] The acute toxicity of its metabolites varies, with aldicarb sulfoxide being nearly as toxic as the parent compound, while aldicarb sulfone is considerably less toxic.[7][13]
Table 1: Acute Toxicity of Aldicarb and its Metabolites
| Compound | Species | Route | LD50 (mg/kg) | Reference(s) |
| Aldicarb | Rat | Oral | 0.46 - 0.93 | |
| Aldicarb | Rat | Dermal | 2.5 - 3.0 | [14] |
| Aldicarb | Rabbit | Dermal | >20 | [13] |
| Aldicarb Sulfoxide | Rat | Oral | 0.49 - 1.13 | [7][13] |
| Aldicarb Sulfone | Rat | Oral | 20 - 38 | [7] |
Clinical signs of acute aldicarb poisoning are consistent with cholinergic overstimulation and include salivation, lacrimation, urination, defecation (SLUD), as well as muscle fasciculations, tremors, convulsions, and in severe cases, respiratory failure leading to death.[3][7] The onset of symptoms is typically rapid, and recovery can also be swift if the dose is not lethal, due to the reversible nature of AChE inhibition.[5]
Chronic Toxicity and Other Effects
Long-term exposure to low levels of aldicarb has been studied in various animal models. The primary effect observed in subchronic and chronic studies is the inhibition of cholinesterase activity.[4]
-
Carcinogenicity: The available evidence from long-term studies in animals does not suggest that aldicarb is carcinogenic.[9]
-
Mutagenicity: Aldicarb has not been found to be mutagenic in a battery of standard genotoxicity assays.[9]
-
Reproductive and Developmental Toxicity: Studies in laboratory animals have not shown adverse effects on reproduction or development at doses that did not cause maternal toxicity.[8][9]
Regulatory Benchmarks
Regulatory agencies have established acceptable daily intake (ADI) and no-observed-adverse-effect-level (NOAEL) values for aldicarb based on toxicological studies. The World Health Organization (WHO) has set an ADI of 0.003 mg/kg body weight.[2][9] The U.S. Environmental Protection Agency (EPA) has also established reference doses for aldicarb and its metabolites.[15]
Table 2: Regulatory Benchmarks for Aldicarb
| Benchmark | Value | Basis | Agency/Source |
| ADI | 0.003 mg/kg bw/day | Based on a single oral dose study in human volunteers showing cholinesterase depression. | WHO/JMPR[2] |
| NOAEL | 0.01 mg/kg bw | Based on plasma and erythrocyte cholinesterase inhibition in human volunteers. | APVMA |
Experimental Protocols for Toxicological Assessment
In Vitro Acetylcholinesterase Inhibition Assay
Causality Behind Experimental Choices: This assay directly measures the primary mechanism of aldicarb's toxicity. The use of Ellman's reagent (DTNB) provides a colorimetric readout that is proportional to the enzyme's activity, allowing for a quantitative determination of inhibition. A 96-well plate format is chosen for high-throughput screening of potential inhibitors.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Dissolve acetylcholinesterase (from electric eel or human recombinant) in the phosphate buffer.
-
Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.
-
Prepare a solution of acetylthiocholine iodide (ATCI) in deionized water.
-
Prepare serial dilutions of aldicarb and its metabolites in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.
-
-
Assay Procedure (96-well plate):
-
To each well, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution (or solvent for control).
-
Add 10 µL of the AChE solution to initiate the pre-incubation.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the ATCI substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to measure the absorbance at regular intervals (e.g., every minute) for 10-20 minutes.
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of AChE inhibition using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
In Vivo Acute Oral Toxicity (LD50) Determination in Rodents
Causality Behind Experimental Choices: The oral route is selected as a primary route of accidental human exposure. The rat is a standard model for mammalian toxicity testing due to its well-characterized physiology and genetics. The determination of the LD50 provides a standardized measure of the lethal potential of a substance, which is crucial for classification and risk assessment.
Protocol:
-
Animal Selection and Acclimation:
-
Use young adult rats (e.g., Sprague-Dawley or Wistar strain) of a single sex or both sexes.
-
Acclimate the animals to the laboratory conditions for at least 5 days before the study.
-
-
Dose Preparation and Administration:
-
Prepare a solution or suspension of aldicarb in a suitable vehicle (e.g., corn oil).
-
Administer a single oral dose of the test substance to each animal using a gavage needle.
-
Use a control group that receives only the vehicle.
-
Administer a range of doses to different groups of animals to establish a dose-response relationship.
-
-
Observation and Data Collection:
-
Observe the animals for clinical signs of toxicity at regular intervals for at least 14 days.
-
Record the number of mortalities in each dose group.
-
-
Data Analysis:
-
Calculate the LD50 value and its confidence limits using appropriate statistical methods (e.g., probit analysis).
-
Analytical Method for Aldicarb and its Metabolites in Water by HPLC-MS/MS
Causality Behind Experimental Choices: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a highly sensitive and specific method for the detection and quantification of chemical residues in environmental samples. The use of a C18 column provides good separation of aldicarb and its more polar metabolites. Positive electrospray ionization (ESI) is suitable for these compounds, and multiple reaction monitoring (MRM) enhances selectivity and reduces background interference.
Protocol:
-
Sample Preparation:
-
Collect water samples and filter them through a 0.45 µm syringe filter.
-
For trace analysis, a solid-phase extraction (SPE) step using a suitable cartridge (e.g., HLB) may be required to concentrate the analytes.
-
-
HPLC-MS/MS Analysis:
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for aldicarb, aldicarb sulfoxide, and aldicarb sulfone.
-
-
-
Quantification:
-
Prepare a calibration curve using certified reference standards of aldicarb and its metabolites.
-
Quantify the analytes in the samples by comparing their peak areas to the calibration curve.
-
Environmental Fate and Ecotoxicology
Aldicarb's high water solubility and mobility in soil pose a risk of groundwater contamination.[16] Its persistence in the environment is variable and depends on factors such as soil type, temperature, and pH.
Aldicarb is highly toxic to a wide range of non-target organisms, including birds, fish, and aquatic invertebrates.[8][10] Its use is therefore carefully regulated to minimize environmental exposure.
Conclusion
Aldicarb and its primary metabolite, aldicarb sulfoxide, are potent, reversible inhibitors of acetylcholinesterase, exhibiting high acute toxicity. The less active metabolite, aldicarb sulfone, contributes to the overall toxicological profile. While aldicarb is rapidly metabolized and excreted, its high intrinsic toxicity necessitates careful handling and strict adherence to regulatory guidelines to mitigate risks to human health and the environment. The experimental protocols outlined in this guide provide a framework for the continued toxicological evaluation of aldicarb and other carbamate insecticides.
References
- Review of Aldicarb - Final Report - SUMMARY - APVMA. (n.d.). Australian Pesticides and Veterinary Medicines Authority.
- Organoleptic assessment and median lethal dose determination of oral aldicarb in rats. (2020, August 5). Scientific Reports.
- Aldicarb - Wikipedia. (n.d.).
- Safety Data Sheet - Aldicarb sulfone. (2024, October 31). Cayman Chemical.
- Serine hydrolase - Wikipedia. (n.d.).
- Aldicarb (Pesticide residues in food: 1979 evalu
- Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides. (n.d.). NCBI.
- General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. (n.d.).
- EXTOXNET PIP - ALDICARB. (n.d.).
- Activity-Based Protein Profiling of the Serine Hydrolases. (n.d.). MtoZ Biolabs.
- Review of Aldicarb - Final Report - Toxicology Assessment. (n.d.). APVMA.
- ALDICARB - Rotterdam Convention. (2011, October 24).
- Aldicarb is one of the most acutely toxic pesticides in use, although the only con. (n.d.).
- Pesticide Fact Sheet Number 19.1 Aldicarb. (n.d.). EPA.
- Safety Data Sheet - AgLogic 15G Aldicarb Pesticide. (2016, August 25). AgLogic Chemical.
- Computational design of serine hydrolases. (2024, August 30). bioRxiv.
- Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. (2021, August 31). MDPI.
- Profiling the Serine Hydrolase Superfamily using Activity-based Probes. (n.d.). ThermoFisher Scientific.
- Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. (n.d.).
- Aldicarb (Temik). (n.d.). OSHA.
- Effect of the carbamate "aldicarb" on acetyl cholinesterase extracted from whole and different parts of rat brain (in vitro and in vivo studies). (n.d.). PubMed.
- Aldicarb Poisoning: A Case Report with Prolonged Cholinesterase Inhibition and Improvement After Pralidoxime Therapy. (n.d.). National Academies of Sciences, Engineering, and Medicine.
- Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. (n.d.). PMC - NIH.
- Aldicarb: Special Review Technical Support Document. (n.d.). EPA.
-
Mechanism of ACHE inhibition by carbamates[17]. (n.d.). ResearchGate.
- Aldicarb | C7H14N2O2S | CID 9570071. (n.d.). PubChem - NIH.
- Aldicarb Proposed AEGL Document. (2007, February 20). EPA.
- Aldicarb is one of the most acutely toxic pesticides in use, although the only con. (n.d.).
- Aldicarb - Santa Cruz Biotechnology. (n.d.).
Sources
- 1. The Metabolic Serine Hydrolases and Their Functions in Mammalian Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pic.int [pic.int]
- 3. Aldicarb - Wikipedia [en.wikipedia.org]
- 4. Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. nationalacademies.org [nationalacademies.org]
- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apvma.gov.au [apvma.gov.au]
- 8. EXTOXNET PIP - ALDICARB [extoxnet.orst.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. cdn.who.int [cdn.who.int]
- 12. Organoleptic assessment and median lethal dose determination of oral aldicarb in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 458. Aldicarb (Pesticide residues in food: 1979 evaluations) [inchem.org]
- 14. epa.gov [epa.gov]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. Aldicarb | C7H14N2O2S | CID 9570071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Environmental Fate of Aldicarb Sulfoxide
Introduction: Understanding the Significance of Aldicarb Sulfoxide
Aldicarb, a systemic N-methylcarbamate insecticide, has been utilized in agriculture to control a range of pests.[1] However, the environmental story of aldicarb does not end with the parent compound. Following its application to soil, aldicarb undergoes rapid transformation, primarily through microbial and chemical oxidation, into two principal metabolites of toxicological concern: aldicarb sulfoxide and aldicarb sulfone.[2][3] Aldicarb sulfoxide is not only a major degradation product but also a potent acetylcholinesterase inhibitor, similar in toxicity to the parent compound.[4] Its higher water solubility and lower sorption to soil organic matter compared to aldicarb give it significant potential for mobility, leading to concerns about groundwater contamination.[5][6] This guide provides a comprehensive technical overview of the environmental fate of aldicarb sulfoxide, detailing its transformation pathways, transport mechanisms, and persistence in various environmental compartments. We will delve into the causality behind experimental choices for its assessment and provide validated protocols for its study, aimed at researchers, environmental scientists, and regulatory professionals.
Chapter 1: Physicochemical Properties and Their Environmental Implications
The environmental behavior of any chemical is fundamentally governed by its physicochemical properties. For aldicarb sulfoxide, these properties dictate its partitioning between soil, water, and air, and its susceptibility to various degradation processes.
| Property | Value | Implication for Environmental Fate | Source |
| Chemical Formula | C7H14N2O3S | - | [7] |
| Molar Mass | 206.26 g/mol | - | [7] |
| Water Solubility | High (easily soluble) | High potential for leaching and transport in aqueous systems. | [7] |
| Log Kow | -0.69 | Low lipophilicity, indicating a low potential for bioaccumulation in fatty tissues.[8] | [5] |
| Vapor Pressure | Low | Not expected to be a significant route of dissipation from soil or water surfaces. | [9] |
| Sorption Coeff. (Koc) | 6-31 | Very low sorption to soil organic matter, leading to high mobility in most soil types.[10] | [11] |
The low octanol-water partition coefficient (Log Kow) and low soil organic carbon-water partitioning coefficient (Koc) are critical parameters.[5][11] They signify that aldicarb sulfoxide has a weak affinity for binding to soil particles and organic matter, a key factor contributing to its observed presence in groundwater.[12]
Chapter 2: Transformation and Degradation Pathways
Aldicarb sulfoxide is an intermediate in the primary degradation pathway of aldicarb. Its own subsequent transformation is a critical determinant of the overall risk posed by aldicarb use. The principal pathways are further oxidation and hydrolysis.
Oxidation to Aldicarb Sulfone
In aerobic environments, particularly in surface soils with active microbial populations, aldicarb sulfoxide is slowly oxidized to aldicarb sulfone.[2][13] This process is primarily microbially mediated, although some abiotic oxidation can occur.[14] Aldicarb sulfone is generally less toxic than aldicarb and aldicarb sulfoxide but is often more persistent.[4]
Hydrolysis to Non-toxic Metabolites
The breakdown of the carbamate ester linkage through hydrolysis is the primary detoxification pathway for aldicarb sulfoxide, leading to the formation of aldicarb sulfoxide oxime and other non-toxic products.[15] This is predominantly a chemical process, heavily influenced by pH and temperature.[16][17]
-
Effect of pH: Hydrolysis of aldicarb sulfoxide is significantly faster under alkaline conditions (pH > 7).[16] Below pH 7, the molecule is relatively stable.[16]
-
Effect of Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.[17]
The interplay between microbial oxidation and chemical hydrolysis dictates the persistence and potential for leaching of aldicarb sulfoxide.
Caption: Primary transformation pathways of aldicarb sulfoxide in the environment.
Chapter 3: Environmental Fate in Key Compartments
Fate in Soil
The soil compartment is the primary recipient of aldicarb and, consequently, the main theater for the formation and fate of aldicarb sulfoxide.
-
Mobility and Leaching: Due to its high water solubility and low Koc value, aldicarb sulfoxide is highly mobile in soil.[5][11] Its movement is primarily governed by the flow of water through the soil profile. Leaching is most pronounced in soils with low organic matter and in regions with high rainfall or irrigation.[18]
-
Persistence (Half-life): The persistence of aldicarb sulfoxide in soil is variable and depends on a combination of factors. Temperature is a dominant factor, with degradation being faster at higher temperatures.[13] Soil pH also plays a crucial role, with faster hydrolysis occurring in alkaline soils. In acidic, coarse-textured subsoils, where microbial activity is low and hydrolysis is slow, aldicarb sulfoxide can be particularly persistent.[13]
| Soil Condition | Typical Half-life (DT50) of Total Aldicarb Residues | Dominant Process | Source |
| Aerobic Surface Soil | 20 - 361 days | Microbial Oxidation & Hydrolysis | [14] |
| Aerobic/Anaerobic Subsurface | 131 - 1,130 days | Chemical Hydrolysis | [14] |
| Previously Treated Soils | Can be < 12 days | Enhanced Microbial Degradation | [19] |
Fate in the Aquatic Environment
Aldicarb sulfoxide can enter surface and groundwater through leaching and runoff.
-
Surface Water: In surface waters, the primary degradation mechanisms are chemical hydrolysis and, to a lesser extent, photolysis.[20] Hydrolysis rates are dependent on the pH and temperature of the water body.[16] Direct photolysis is generally not considered a major degradation pathway as aldicarb sulfoxide does not significantly absorb sunlight at environmentally relevant wavelengths.[21] Microbial degradation also contributes to its dissipation in surface waters.[9]
-
Groundwater: The persistence of aldicarb sulfoxide in groundwater is a significant concern due to the typically low microbial activity, low temperatures, and often neutral to slightly acidic pH of aquifers, all of which slow down degradation.[12] Under these conditions, hydrolysis is the main, albeit slow, degradation process.[12] Consequently, once it reaches groundwater, aldicarb sulfoxide can persist for extended periods, with half-lives potentially spanning several months to years.[22]
Bioaccumulation Potential
Based on its low octanol-water partition coefficient (Log Kow of -0.69), aldicarb sulfoxide is not expected to significantly bioaccumulate in aquatic organisms.[5][23] Studies on the parent compound, aldicarb, have shown low bioconcentration factors (BCF), and this is expected to hold true for the more water-soluble sulfoxide metabolite.[24][25]
Chapter 4: Experimental Methodologies for Environmental Fate Assessment
To accurately assess the environmental risk of aldicarb sulfoxide, standardized and validated experimental protocols are essential. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD) provide comprehensive guidelines for these studies.[4][26]
Caption: Integrated workflow for assessing the environmental fate of aldicarb sulfoxide.
Protocol: Determining Hydrolysis Rate as a Function of pH (Adapted from OECD 111)
Objective: To determine the rate of abiotic hydrolysis of aldicarb sulfoxide in aqueous solutions at different pH values and temperatures.
Methodology:
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Test Substance Preparation: Prepare a stock solution of aldicarb sulfoxide in a water-miscible solvent (e.g., acetonitrile) to minimize solvent effects.
-
Incubation: Add a small aliquot of the stock solution to each buffer solution in sterile, sealed vessels to achieve a final concentration suitable for analytical detection (e.g., 1-10 mg/L).
-
Temperature Control: Incubate the test vessels in the dark at a constant temperature (e.g., 25°C). A second temperature (e.g., 50°C) can be used to assess temperature dependence and calculate activation energy.
-
Sampling: At predetermined intervals, withdraw duplicate samples from each vessel. The sampling frequency should be sufficient to define the degradation curve (e.g., 0, 1, 3, 7, 14, 21, 28 days).
-
Analysis: Immediately analyze the samples for the concentration of aldicarb sulfoxide using a validated analytical method, such as HPLC-MS/MS.[27][28]
-
Data Analysis: Plot the natural logarithm of the concentration versus time. The pseudo-first-order rate constant (k) is determined from the slope of the regression line. The half-life (DT50) is calculated as DT50 = ln(2)/k.
Protocol: Soil Column Leaching Study (Adapted from OECD 312)
Objective: To assess the mobility and leaching potential of aldicarb sulfoxide through a soil column.
Methodology:
-
Soil Selection and Packing: Select representative agricultural soils.[29] Air-dry and sieve the soil (2 mm) and pack it uniformly into glass or stainless steel columns to a defined bulk density.
-
Pre-equilibration: Saturate the soil columns with a calcium chloride solution (0.01 M) from the bottom up to establish steady-state flow.
-
Application of Test Substance: Apply a known amount of aldicarb sulfoxide to the top of the soil column. The application rate should be environmentally relevant.[29]
-
Elution (Simulated Rainfall): Elute the columns with the calcium chloride solution at a constant, slow flow rate to simulate rainfall.
-
Leachate Collection: Collect the leachate in fractions of a defined volume.
-
Soil Sectioning: After the elution is complete, extrude the soil column and section it into increments (e.g., every 5 cm).
-
Extraction and Analysis: Extract both the leachate fractions and the soil sections with an appropriate solvent. Analyze the extracts for aldicarb sulfoxide and major transformation products (i.e., aldicarb sulfone) using LC-MS/MS.[5][30]
-
Mass Balance Calculation: Determine the distribution of the applied radioactivity or mass in the leachate, soil sections, and calculate the overall recovery to ensure the validity of the study.
Analytical Method: Quantification by LC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the standard for the sensitive and selective quantification of aldicarb sulfoxide and its related metabolites in environmental matrices.[27][28]
Key Parameters:
-
Sample Preparation: Solid-phase extraction (SPE) is commonly used to clean up and concentrate the analytes from water samples. Liquid-liquid extraction may be used for soil samples.[28]
-
Chromatographic Separation: A C18 reversed-phase column is typically used with a mobile phase gradient of water (often with formic acid and ammonium acetate) and acetonitrile or methanol.[28][30]
-
Mass Spectrometric Detection: Detection is performed using positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM) for high selectivity and sensitivity. Isotope-labeled internal standards (e.g., aldicarb sulfoxide-D3) are crucial for accurate quantification.[28]
Conclusion and Outlook
The environmental fate of aldicarb sulfoxide is characterized by a high potential for mobility in soil and persistence in groundwater, driven by its physicochemical properties. While it is an intermediate in the degradation of aldicarb, its own degradation, primarily through hydrolysis, can be slow under typical groundwater conditions. This makes it a key terminal residue of concern for drinking water quality. A thorough understanding of its behavior, supported by robust experimental data generated through standardized protocols, is imperative for conducting accurate environmental risk assessments and developing effective management strategies for aldicar-based pesticides. Future research should continue to focus on the factors influencing its degradation in subsurface environments and the development of remediation technologies for contaminated groundwater.
References
- Andrawes, N. R., et al. (1967). Fate of 2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime (Temik) in rats. Journal of Agricultural and Food Chemistry, 15(4), 585-597.
-
Hansen, J. L., & Spiegel, M. H. (1983). Hydrolysis studies of aldicarb, aldicarb sulfoxide and aldicarb sulfone. Environmental Toxicology and Chemistry, 2(2), 147-153. [Link]
-
PubChem. (n.d.). Aldicarb. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency. (1995). Drinking Water Health Advisory: Aldicarb, Aldicarb Sulfoxide and Aldicarb Sulfone. Office of Water. [Link]
-
Lightfoot, E. N., et al. (1987). Laboratory studies on mechanisms for the degradation of aldicarb, aldicarb sulfoxide and aldicarb sulfone. Environmental Toxicology and Chemistry, 6(5), 377-394. [Link]
-
AERU. (2026). Aldicarb (Ref: ENT 27093). University of Hertfordshire. [Link]
-
Moye, H. A., & Miles, C. J. (1988). The environmental dynamics of the carbamate insecticide aldicarb in soil and water. Reviews of Environmental Contamination and Toxicology, 105, 99-146. [Link]
-
Food and Agriculture Organization of the United Nations. (1992). Pesticide residues in food - 1992. FAO Plant Production and Protection Paper 116. [Link]
-
World Health Organization. (1993). Aldicarb in Drinking-water. WHO/SDE/WSH/03.04/73. [Link]
-
Howard, P. H. (Ed.). (2017). Handbook of Environmental Fate and Exposure Data for Organic Chemicals, Volume III: Pesticides. Taylor & Francis. [Link]
-
Bianca, C. (2014). Method Validation of Aldicarb, Aldicarb Sulfone, and Aldicarb Sulfoxide in Three Water Types. U.S. Environmental Protection Agency. MRID 49515901. [Link]
-
U.S. Environmental Protection Agency. (2012). Guidance for Reviewing Pesticide Environmental Fate Studies. [Link]
-
Barca, C., et al. (2001). Assessment of leaching potential of aldicarb and its metabolites using laboratory studies. Pest Management Science, 57(12), 1135-1142. [Link]
-
U.S. Environmental Protection Agency. (2025). Technical Overview of Ecological Risk Assessment - Analysis Phase: Exposure Characterization. [Link]
-
Lemley, A. T., & Zhong, W. Z. (1983). Kinetics of aqueous base and acid hydrolysis of aldicarb, aldicarb sulfoxide and aldicarb sulfone. Journal of Environmental Science & Health, Part B, 18(2), 189-206. [Link]
-
U.S. Environmental Protection Agency. (2015). Drinking Water Assessment for the Registration Review of Aldicarb. [Link]
-
Jones, R. L., et al. (1990). Factors Affecting Degradation of Aldicarb and Ethoprop. Journal of Nematology, 22(4S), 625-631. [Link]
-
Sun, H. J., & Cui, D. N. (2022). Determination of Aldicarb, Aldicarb Sulfoxide, Aldicarb Sulfone in Water by Solid Phase Extraction and UPLC-MS/MS with Isotope Dilution. Environmental Chemistry, 41(3), 939-947. [Link]
-
EXTOXNET. (1996). Aldicarb. Extension Toxicology Network. [Link]
-
de Santana, F. B., et al. (2021). Simulation of transport and persistence of carbamate aldicarb in soil columns. Research, Society and Development, 10(5), e14824. [Link]
-
Damasceno, L. G., et al. (2008). Development and validation of a HPLC method for the determination of aldicarb, aldicarb sulfoxide and aldicarb sulfone in liquid samples from anaerobic reactors. Química Nova, 31(5), 1032-1037. [Link]
-
Yadav, S., & Singh, D. K. (2022). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. Agriculture, 12(8), 1184. [Link]
-
Canadian Council of Ministers of the Environment. (1999). Canadian Water Quality Guidelines for the Protection of Aquatic Life: Aldicarb. [Link]
-
ResearchGate. (n.d.). Aldicarb degradation pathway. [Link]
-
Jones, R. L., & Estes, T. L. (1995). Pulsed Losses and Degradation of Aldicarb in a South Florida Agricultural Watershed. Journal of Environmental Quality, 24(2), 356-363. [Link]
-
National Pesticide Information Center. (2024). Data Requirements for Pesticide Registration. [Link]
-
Lawrence, J. R., et al. (2005). Accelerated Degradation of Aldicarb and Its Metabolites in Cotton Field Soils. Journal of Nematology, 37(2), 209-215. [Link]
-
Smithers. (n.d.). Environmental Fate and Metabolism: OECD Standards. [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2003). Review of Aldicarb - Final Report - Toxicology Assessment. [Link]
-
Gülüt, K. Y., & Sayin, M. (1998). Sorption of Aldicarb Sulfoxide by Samples of Some Calcareous Soils From Turkey. Turkish Journal of Agriculture and Forestry, 22(1), 1-6. [Link]
-
Organisation for Economic Co-operation and Development. (n.d.). Guidelines for the Testing of Chemicals. [Link]
-
U.S. Environmental Protection Agency. (2004). OECD Guidelines for the Testing of Chemicals: Leaching in Soil Columns. [Link]
-
EPP Ltd. (n.d.). OECD Guidelines for the Testing of Chemicals. [Link]
-
Food and Agriculture Organization of the United Nations. (1990). Revised guidelines on environmental criteria for the registration of pesticides. [Link]
-
El-Saeid, M. H., & Al-Turki, A. M. (2010). Effect of Organic Amendments on Aldicarb Sorption-Desorption and Soil-Bound Residue. Journal of Environmental Science and Technology, 3(3), 133-144. [Link]
-
U.S. Environmental Protection Agency. (1995). Aldicarb, Aldicarb Sulfoxide and Aldicarb Sulfone Drinking Water Health Advisory. [Link]
-
Gülüt, K. Y., & Sayin, M. (1998). Sorption of Aldicarb Sulfoxide by Samples of Some Calcareous Soils From Turkey. Turkish Journal of Agriculture and Forestry, 22(1), 1-6. [Link]
-
Agriculture Canada. (1987). Guidelines for Determining Environmental Chemistry and Fate of Pesticides. [Link]
-
Montagner, C. C., et al. (2021). Pesticides in Ground and Surface Water from the Rio Preto Hydrographic Basin, an Important Agricultural Area in the Midwestern Region of Brazil. Water, 13(16), 2275. [Link]
-
U.S. Environmental Protection Agency. (2008). Fate, Transport and Transformation Test Guidelines OPPTS 835.6100 Terrestrial Field Dissipation. [Link]
-
Smithers. (2020). Adsorption coefficient relationships versus typical soil characteristics for different agrochemical classes. [Link]
-
Wikipedia. (n.d.). Bioconcentration. [Link]
-
Arnot, J. A., & Gobas, F. A. (2006). A review of bioconcentration factor (BCF) and bioaccumulation factor (BAF) assessments for organic chemicals in aquatic organisms. Environmental Reviews, 14(4), 257-297. [Link]
-
ResearchGate. (n.d.). Aldicarb, aldicarb sulfoxide, and aldicarb sulfone detections. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. academic.oup.com [academic.oup.com]
- 3. The environmental dynamics of the carbamate insecticide aldicarb in soil and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. rsdjournal.org [rsdjournal.org]
- 6. "Sorption of Aldicarb Sulfoxide by Samples of Some Calcareous Soils Fro" by Kemal Y. GÜLÜT and Mahmut SAYIN [journals.tubitak.gov.tr]
- 7. researchgate.net [researchgate.net]
- 8. Bioconcentration - Wikipedia [en.wikipedia.org]
- 9. ccme.ca [ccme.ca]
- 10. eag.com [eag.com]
- 11. Assessment of leaching potential of aldicarb and its metabolites using laboratory studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.who.int [cdn.who.int]
- 13. Factors Affecting Degradation of Aldicarb and Ethoprop - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. fao.org [fao.org]
- 16. | PDF or Rental [articles.researchsolutions.com]
- 17. | PDF or Rental [articles.researchsolutions.com]
- 18. aensiweb.com [aensiweb.com]
- 19. Accelerated Degradation of Aldicarb and Its Metabolites in Cotton Field Soils | Journal of Nematology [journals.flvc.org]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. Aldicarb | C7H14N2O2S | CID 9570071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 23. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]
- 24. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 25. Aldicarb (Ref: ENT 27093) [sitem.herts.ac.uk]
- 26. oecd.org [oecd.org]
- 27. epa.gov [epa.gov]
- 28. Determination of Aldicarb, Aldicarb Sulfoxide, Aldicarb Sulfone in Water by Solid Phase Extraction and UPLC⁃MS/MS with Isotope Dilution [yyhx.ciac.jl.cn]
- 29. archive.epa.gov [archive.epa.gov]
- 30. researchgate.net [researchgate.net]
Methodological & Application
Precision Quantification of Aldicarb Sulfoxide in Soil and Sediment via LC-MS/MS with Isotope Dilution (13C3)
Application Note: AN-TOX-2026-04
Abstract & Scope
This application note details a robust protocol for the extraction and quantification of Aldicarb Sulfoxide —the primary toxic and mobile metabolite of the carbamate pesticide Aldicarb—in complex soil and sediment matrices.
While parent Aldicarb degrades rapidly, Aldicarb Sulfoxide persists and exhibits high water solubility, making it a critical marker for groundwater leaching risk. This method utilizes Aldicarb Sulfoxide-13C3 as an internal standard (IS) to correct for the significant matrix-induced ionization suppression typical of soil extracts in Electrospray Ionization (ESI). The protocol employs a modified QuEChERS extraction followed by LC-MS/MS analysis, achieving a Limit of Quantitation (LOQ) of 0.5 µg/kg.
Scientific Background & Mechanism
The Degradation Pathway
Aldicarb is an acetylcholinesterase inhibitor. In aerobic soil, it rapidly oxidizes to Aldicarb Sulfoxide , which degrades more slowly to Aldicarb Sulfone . The sulfoxide is the most polar and mobile species, posing the highest risk of leaching into aquifers.
Figure 1: Environmental degradation pathway of Aldicarb. The Sulfoxide (red) is the primary target due to its persistence and mobility.
Why Aldicarb Sulfoxide-13C3?
Soil extracts contain humic acids and pigments that co-elute with analytes, causing Ion Suppression in the MS source (signal reduction up to 60%).
-
Deuterated Standards (D3): Often suffer from "deuterium isotope effect," eluting slightly earlier than the native analyte, meaning they do not experience the exact same matrix suppression at the exact same moment.
-
Carbon-13 Standards (13C3): Co-elute perfectly with the native target. The 13C3 IS experiences the exact same suppression as the analyte, allowing the mass spectrometer to mathematically correct the calculated concentration with near-perfect accuracy.
Materials & Reagents
Standards
-
Target Analyte: Aldicarb Sulfoxide (CAS: 1646-87-3), >98% purity.
-
Internal Standard: Aldicarb Sulfoxide-13C3 (labeled on the N-methyl and/or carbamoyl carbons).
-
Note: Ensure the label is on a stable part of the molecule that does not exchange with solvent protons.
-
Reagents
-
Acetonitrile (ACN): LC-MS Grade.
-
Water: Milli-Q or LC-MS Grade.
-
Ammonium Formate (10 mM): Buffer for mobile phase.
-
Formic Acid: For pH adjustment.
-
QuEChERS Extraction Kit: Citrate-buffered (4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate).
-
d-SPE Clean-up Kit: 150mg MgSO4 + 25mg PSA (Primary Secondary Amine) + 25mg C18.
-
Why C18? Removes waxy soil lipids.
-
Why PSA? Removes humic/fulvic acids and sugars.
-
Experimental Protocol
Sample Preparation Workflow
The critical step for dry soil/sediment is hydration . Organic solvents cannot penetrate dry soil pores effectively to extract trapped residues.
Figure 2: Modified QuEChERS workflow emphasizing the hydration step for soil matrices.
Detailed Step-by-Step
-
Weighing: Weigh 10.0 g (±0.1 g) of homogenized soil/sediment into a 50 mL FEP centrifuge tube.
-
Hydration:
-
If sample moisture is <20%: Add 10 mL of HPLC-grade water.
-
If sample moisture is >20%: Add 5 mL of HPLC-grade water.
-
Action: Vortex for 30 seconds and let stand for 30 minutes. This opens the soil pores.
-
-
Spiking (IS): Add 50 µL of Aldicarb Sulfoxide-13C3 Working Solution (1 µg/mL) to all samples. Vortex gently and wait 15 minutes for interaction with the matrix.
-
Extraction: Add 10 mL Acetonitrile (ACN). Shake mechanically (Geno/Grinder) or by hand vigorously for 1 minute.
-
Partitioning: Add the Citrate Buffer Salt packet. Immediately shake vigorously for 1 minute to prevent MgSO4 agglomeration. Centrifuge at 3000 x g for 5 minutes.
-
Clean-up (d-SPE): Transfer 1.5 mL of the upper ACN layer to a 2 mL d-SPE tube (containing MgSO4, PSA, C18). Vortex for 1 minute. Centrifuge at 5000 x g for 3 minutes.
-
Final Prep: Transfer 0.5 mL of supernatant to an LC vial. Dilute 1:1 with Mobile Phase A (Water + Buffer) to match initial mobile phase strength and improve peak shape.
Instrumental Analysis (LC-MS/MS)
LC Conditions
-
System: UHPLC
-
Column: C18 Polar-Embedded (e.g., Waters Acquity BEH C18 or Phenomenex Kinetex C18), 2.1 x 100 mm, 1.7 µm.
-
Column Temp: 40°C.
-
Injection Vol: 5 µL.
| Time (min) | Flow (mL/min) | % A (5mM Amm. Formate + 0.1% FA) | % B (MeOH + 0.1% FA) |
| 0.0 | 0.4 | 95 | 5 |
| 1.0 | 0.4 | 95 | 5 |
| 6.0 | 0.4 | 5 | 95 |
| 8.0 | 0.4 | 5 | 95 |
| 8.1 | 0.4 | 95 | 5 |
| 11.0 | 0.4 | 95 | 5 |
MS/MS Parameters
-
Ionization: ESI Positive (+)
-
Source Temp: 400°C
-
Capillary Voltage: 3.0 kV
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) | Role |
| Aldicarb Sulfoxide | 207.1 | 89.0 | 50 | 15 | Quantifier |
| 207.1 | 132.0 | 50 | 10 | Qualifier | |
| Aldicarb Sulfoxide-13C3 | 210.1 | 92.0 | 50 | 15 | Internal Std |
*Note: Exact masses for the IS depend on the specific labeling position from the manufacturer. Verify precursors via a full scan infusion of the pure standard.
Data Analysis & Calculation
Quantification is performed using the Response Ratio (RR) to negate matrix effects.
Calculate concentration using a linear regression (
Matrix Effect (ME) Calculation
To validate the necessity of the IS, calculate Matrix Effect:
-
Negative values indicate suppression (common in soil).
-
The 13C3 IS corrects this automatically.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Low Recovery (<70%) | Incomplete hydration of dry soil. | Increase hydration time to 45 mins; ensure water is added before ACN. |
| Peak Tailing | pH mismatch or column overload. | Ensure Mobile Phase A contains Ammonium Formate (buffers pH ~3-4). Dilute extract 1:1 with Mobile Phase A before injection. |
| High Backpressure | Particulates in extract. | Filter final extract through 0.2 µm PTFE filter before vialing. |
| IS Signal Variation | Matrix suppression variability. | This is expected. As long as the ratio of Analyte/IS is constant in QCs, the method is valid. |
References
-
U.S. Environmental Protection Agency. (2007). Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry (HPLC/TS/MS) or Ultraviolet (UV) Detection. SW-846. Link
- Anastassiades, M., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. Journal
Application Note: Quantitative Analysis of Aldicarb Sulfoxide in Fruits and Vegetables using Isotope Dilution LC-MS/MS with Aldicarb Sulfoxide-¹³C₃ as an Internal Standard
Abstract
This application note presents a robust and highly sensitive method for the quantitative analysis of aldicarb sulfoxide in complex fruit and vegetable matrices. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). To ensure the highest degree of accuracy and to correct for matrix effects and variations in sample processing, a stable isotope-labeled internal standard, Aldicarb Sulfoxide-¹³C₃, is utilized. This isotope dilution mass spectrometry (IDMS) approach provides a reliable framework for routine monitoring, regulatory compliance, and food safety assessment.
Introduction: The Significance of Aldicarb Sulfoxide Monitoring
Aldicarb is a systemic carbamate insecticide used to control a variety of pests on agricultural crops. Following application, aldicarb is rapidly metabolized in plants and soil into two primary toxic metabolites: aldicarb sulfoxide and aldicarb sulfone. Aldicarb sulfoxide, in particular, is a potent cholinesterase inhibitor and is often the major residue component found in produce.[1] Due to its acute toxicity, regulatory bodies worldwide, including the European Union, have established Maximum Residue Limits (MRLs) for the sum of aldicarb, aldicarb sulfoxide, and aldicarb sulfone in various foodstuffs.[2]
The accurate quantification of aldicarb sulfoxide residues is therefore critical for ensuring food safety and protecting consumer health. However, the analysis of this polar compound in diverse and complex matrices such as fruits and vegetables presents significant analytical challenges. These challenges include matrix-induced signal suppression or enhancement in the mass spectrometer, as well as potential analyte loss during sample preparation.
To address these issues, this method leverages the power of isotope dilution mass spectrometry (IDMS). By spiking samples with a known concentration of a stable isotope-labeled (SIL) internal standard—in this case, Aldicarb Sulfoxide-¹³C₃—at the beginning of the sample preparation process, any variability encountered during extraction, cleanup, and analysis affects both the native analyte and the labeled standard equally.[3][4] This ensures a highly accurate and precise measurement of the analyte concentration, as the quantification is based on the ratio of the native analyte to its isotopically labeled counterpart.[5]
Experimental Workflow Overview
The analytical workflow is designed for efficiency and accuracy, combining a streamlined sample preparation procedure with highly selective and sensitive instrumental analysis.
Caption: Step-by-step QuEChERS sample preparation workflow.
Causality Behind the Protocol:
-
Step 1-3 (Extraction): A 10 g homogenized sample is used. Acetonitrile is the solvent of choice because it provides high extraction efficiency for a broad range of pesticides, including polar compounds like aldicarb sulfoxide, and it minimizes the co-extraction of non-polar interferences like lipids compared to other solvents. [6]The addition of the stable isotope-labeled internal standard at this early stage is crucial for the isotope dilution approach.
-
Step 4-6 (Salting-Out Partitioning): The addition of magnesium sulfate (MgSO₄) and other salts induces phase separation between the water from the sample and the water-miscible acetonitrile. [7][8]This "salting-out" effect drives the pesticides into the acetonitrile layer, enhancing recovery.
-
Step 7-10 (Dispersive SPE Cleanup): An aliquot of the acetonitrile extract is cleaned using d-SPE.
-
MgSO₄: Removes residual water. [9] * Primary Secondary Amine (PSA): A weak anion exchanger that effectively removes organic acids, fatty acids, and sugars, which are common interferences in fruit and vegetable matrices. [9][10] * C18 (Octadecylsilane): A non-polar sorbent used to remove remaining lipids and other non-polar interferences, which is particularly useful for matrices with higher fat content. [11]
-
LC-MS/MS Instrumental Analysis
The final extract is analyzed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Table 1: LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UPLC/UHPLC System |
| Column | Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 5 mM Ammonium Acetate + 0.1% Formic Acid |
| Mobile Phase B | Methanol with 5 mM Ammonium Acetate + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 0-1 min (5% B), 1-8 min (5-95% B), 8-10 min (95% B), 10.1-12 min (5% B) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 1.0 - 3.2 kV (instrument dependent) |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 - 400 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions for Aldicarb Sulfoxide and its Labeled Internal Standard
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| Aldicarb Sulfoxide | 207.1 | 89.1 | 20 | 12 | Quantifier |
| 207.1 | 132.0 | 20 | 6 | Qualifier | |
| Aldicarb Sulfoxide-¹³C₃ | 210.1 (or M+5) | 92.1 | 20 | 12 | Quantifier |
Note: The exact m/z for the labeled standard will depend on the specific labeling pattern (e.g., ¹³C₃, D₃, etc.). The values above assume a +3 Da shift for simplicity. Precursor and product ions for the actual standard used should be confirmed. Collision energies should be optimized for the specific instrument. [12][13]
Method Performance and Validation
The method should be validated according to established guidelines (e.g., SANTE/11312/2021) to ensure its performance is fit for purpose. Key validation parameters are summarized below.
Table 3: Typical Method Performance Characteristics
| Parameter | Typical Performance |
| Linearity (r²) | > 0.995 over the calibration range (0.5 - 100 ng/mL) |
| Limit of Detection (LOD) | 0.002 mg/kg |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Accuracy (Recovery %) | 85 - 110% (at spiking levels of 0.01, 0.05, and 0.1 mg/kg) |
| Precision (RSD %) | < 15% (both repeatability and intra-laboratory reproducibility) |
| Matrix Effect | Minimal due to compensation by the SIL internal standard |
These values are representative and should be confirmed during in-house validation. [14][15]
Conclusion
The described method, combining a streamlined QuEChERS sample preparation with a highly specific and sensitive LC-MS/MS analysis, provides a robust solution for the determination of aldicarb sulfoxide in fruits and vegetables. The incorporation of the stable isotope-labeled internal standard, Aldicarb Sulfoxide-¹³C₃, is the cornerstone of this protocol. This isotope dilution approach effectively compensates for matrix effects and procedural variations, ensuring the highest level of data quality, accuracy, and reliability. [5]This methodology is well-suited for high-throughput food safety laboratories tasked with monitoring pesticide residues and ensuring compliance with national and international regulations.
References
-
QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. Available at: [Link]
-
Why Use Acetonitrile as the Extraction Solvent During QuEChERS. SPE Cartridge. Available at: [Link]
-
Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods (RSC Publishing). Available at: [Link]
-
The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Romer Labs. Available at: [Link]
-
Basic Principle and Application of the QuEChERS Method. Hawach Scientific. Available at: [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Available at: [Link]
-
How to Use QuEChERS for Diverse Sample Types. BGB Analytik. Available at: [Link]
-
Determination of Pesticides in Food Using UPLC with Polarity Switching Tandem Quadrupole LC-MS/MS. Waters Corporation. Available at: [Link]
-
Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection. Current Agriculture Research Journal. Available at: [Link]
-
Analysis of 81 pesticides and metabolite residues in fruits and vegetables by diatomaceous earth column extraction and LC/MS/MS determination. Journal of Food and Drug Analysis. Available at: [Link]
-
QuEChERS Method for Pesticide Residue Analysis. Phenomenex. Available at: [Link]
-
Application of the QuEChERS Strategy as a Useful Sample Preparation Tool for the Multiresidue Determination of Pyrrolizidine Alkaloids in Food and Feed Samples: A Critical Overview. MDPI. Available at: [Link]
-
Determination of aldicarb, aldicarb sulfoxide and aldicarb sulfone in some fruits and vegetables using high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry. ResearchGate. Available at: [Link]
-
QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. Available at: [Link]
-
EU Pesticides Database - MRLs. European Commission. Available at: [Link]
-
Method Validation and Measurement Uncertainty Estimation for Determination of Multiclass Pesticide Residues in Tomato by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PMC - NIH. Available at: [Link]
-
Aldicarb (PC 098301) MRID 49515901, 49515902. EPA. Available at: [Link]
-
Will QuEChERS Work for Me? Separation Science. Available at: [Link]
-
Analysis of Pesticide Residues in Fruits and Vegetables Using Modified QuEChERS Method. Malaysian Journal of Chemistry. Available at: [Link]
-
Comprehensive Evaluation of the Clean-up Step in the QuEChERS Procedure. ResearchGate. Available at: [Link]
-
Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent. Available at: [Link]
-
Aldicarb-13C3. Isotope Science / Alfa Chemistry. Available at: [Link]
-
Aldicarb-Sulfoxide. CRM LABSTANDARD. Available at: [Link]
-
Aldicarb Impurities and Related Compound. Veeprho. Available at: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. lcms.cz [lcms.cz]
- 3. scispace.com [scispace.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. specartridge.com [specartridge.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. bgb-analytik.com [bgb-analytik.com]
- 10. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. jfda-online.com [jfda-online.com]
- 13. Method Validation and Measurement Uncertainty Estimation for Determination of Multiclass Pesticide Residues in Tomato by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
- 15. ikm.org.my [ikm.org.my]
method development for aldicarb sulfoxide detection in food matrices
Executive Summary
This guide details the method development and validation protocol for the quantification of Aldicarb Sulfoxide , the primary toxic metabolite of the carbamate pesticide Aldicarb, in complex food matrices (fruits, vegetables, and grains).
While Aldicarb itself is rapidly metabolized, the Sulfoxide and Sulfone metabolites persist in the food chain. Regulatory bodies (EU, EPA, Codex Alimentarius) define the Maximum Residue Limit (MRL) as the "Sum of Aldicarb, its sulfoxide, and its sulfone, expressed as Aldicarb." Therefore, this protocol focuses on the specific challenges of extracting and detecting the thermally unstable and polar Sulfoxide metabolite, integrated into a "Total Aldicarb" workflow.
Target Audience: Analytical Chemists, Food Safety Researchers, and Toxicology Lab Managers.
Scientific Foundation & Mechanisms
The Metabolic & Oxidative Pathway
Aldicarb is a systemic pesticide.[1] Upon application, it rapidly oxidizes.[2] Understanding this pathway is critical because the Sulfoxide is a potent Acetylcholinesterase (AChE) inhibitor (similar toxicity to the parent), whereas the Sulfone is significantly less toxic but more persistent.
Key Chemical Constraints:
-
Thermal Instability: Aldicarb Sulfoxide degrades at high temperatures, making GC-MS analysis difficult without derivatization. LC-MS/MS is the required standard.
-
pH Sensitivity: Carbamates are susceptible to alkaline hydrolysis.[1] Extraction must occur in acidic conditions (pH < 5) to prevent degradation during sample preparation.
Figure 1: The oxidative pathway of Aldicarb.[3][4][5][6][7] The red node highlights the Sulfoxide target, noting its susceptibility to alkaline hydrolysis.
Method Development Strategy
Sample Preparation: Buffered QuEChERS
Standard "Original" QuEChERS (unbuffered) is unsuitable for Aldicarb Sulfoxide due to potential pH shifts in the matrix.
-
Recommended Method: AOAC 2007.01 (Acetate Buffered) or EN 15662 (Citrate Buffered).
-
Rationale: The addition of acetate or citrate salts buffers the extract to pH ~5.0, stabilizing the carbamate bond.
-
Cleanup:
-
General Fruits/Veg: PSA (Primary Secondary Amine) + MgSO₄.[8][9]
-
High Fat (Avocado/Nuts): Add C18 sorbent to remove lipids.
-
High Pigment (Spinach/Tea): Add Graphitized Carbon Black (GCB). Note: Use minimal GCB as it can retain planar pesticides; however, Aldicarb Sulfoxide is not planar, so loss is minimal.
-
LC-MS/MS Optimization
-
Ionization: Electrospray Ionization Positive (ESI+).[10]
-
Isomer Warning: Butocarboxim sulfoxide is a structural isomer of Aldicarb Sulfoxide.[11] They share the same parent mass (m/z 207) and the 207>132 transition.
-
Solution: You must achieve chromatographic separation (retention time difference) or rely on the unique quantifier transition (207>89).
-
Table 1: MS/MS Acquisition Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (V) | Dwell (ms) |
| Aldicarb Sulfoxide | 207.1 | 89.0 | Quantifier | 12 | 50 |
| 207.1 | 132.0 | Qualifier | 8 | 50 | |
| Aldicarb Sulfone | 223.1 | 86.0 | Quantifier | 15 | 50 |
| 223.1 | 148.0 | Qualifier | 10 | 50 | |
| Aldicarb (Parent) | 191.1 | 116.0 | Quantifier | 10 | 50 |
Detailed Protocol: Extraction & Analysis
Step 1: Sample Homogenization
-
Cryogenically mill the sample (using dry ice) to prevent thermal degradation during grinding.
-
Store homogenate at -20°C immediately.
Step 2: Extraction (Citrate-Buffered QuEChERS)
-
Weigh 10.0 g of homogenized sample into a 50 mL FEP (fluoropolymer) centrifuge tube.
-
Internal Standard: Add 100 µL of Aldicarb-d3 solution (10 µg/mL).
-
Add 10 mL Acetonitrile (containing 1% Acetic Acid) .
-
Why: The acid ensures immediate stabilization of the sulfoxide.
-
-
Shake vigorously for 1 minute (automated shaker preferred).
-
Add QuEChERS Salts (EN 15662):
-
4 g MgSO₄ (anhydrous)
-
1 g NaCl
-
1 g Sodium Citrate
-
0.5 g Disodium Citrate Sesquihydrate
-
-
IMMEDIATELY shake vigorously for 1 minute.
-
Critical: Do not let the salts sit; MgSO₄ generates heat (exothermic), which can degrade the analyte if not dispersed immediately.
-
-
Centrifuge at 3000 x g for 5 minutes.
Step 3: Dispersive SPE (d-SPE) Cleanup[10]
-
Transfer 1 mL of the supernatant (top organic layer) to a 2 mL d-SPE tube containing:
-
Vortex for 30 seconds.
-
Centrifuge at 5000 x g for 3 minutes.
-
Transfer 200 µL of the cleaned extract to an autosampler vial.
-
Dilution: Dilute 1:1 with 10 mM Ammonium Formate in Water (mobile phase A).
-
Why: Injecting pure acetonitrile results in poor peak shape for early eluting polar compounds like Aldicarb Sulfoxide.
-
Step 4: Instrumental Analysis Workflow
Figure 2: Step-by-step extraction workflow emphasizing the critical buffering and dilution steps.
Chromatographic Conditions:
-
Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or Waters Acquity HSS T3.
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol (or Acetonitrile) + 0.1% Formic Acid.
-
Gradient:
-
0 min: 5% B
-
1 min: 5% B
-
8 min: 95% B
-
10 min: 95% B
-
Re-equilibration: 3 minutes.
-
Data Calculation & Reporting
Regulatory compliance requires reporting the "Sum of Aldicarb". Because the sulfoxide and sulfone have higher molecular weights (MW) than the parent due to the added oxygen, you must use stoichiometric conversion factors .
Formula:
-
0.92 : MW conversion (Aldicarb 190.2 / Sulfoxide 206.2)
-
0.85 : MW conversion (Aldicarb 190.2 / Sulfone 222.2)
Troubleshooting & Validation Criteria (SANTE/11312/2021)
| Issue | Probable Cause | Corrective Action |
| Low Recovery (<70%) | pH degradation during extraction. | Ensure Citrate/Acetate salts are used. Check if AcN is acidified.[3] |
| Poor Peak Shape | Solvent mismatch. | Dilute final extract with aqueous buffer (Step 3.5) before injection.[10] |
| Interference at 207>132 | Butocarboxim Sulfoxide co-elution. | Optimize gradient to separate isomers or rely on 207>89 transition. |
| Signal Suppression | Matrix effects.[3][11] | Use Matrix-Matched Calibration curves or Stable Isotope Labeled Internal Standards. |
References
-
European Food Safety Authority (EFSA). (2022).[6] The 2022 European Union report on pesticide residues in food.[6] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2015). Aldicarb: Human Health Risk Assessment. Retrieved from [Link]
-
Waters Corporation. (2020). Determination of Pesticides in Food Using UPLC with Polarity Switching Tandem Quadrupole LC-MS/MS. Retrieved from [Link]
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]
-
Restek Corporation. (2021). QuEChERS Sample Preparation Procedures: AOAC 2007.01 and EN 15662. Retrieved from [Link]
Sources
- 1. apvma.gov.au [apvma.gov.au]
- 2. High pressure chromatography determination of aldicarb, aldicarb sulfoxide, and aldicarb sulfone in potatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. 458. Aldicarb (Pesticide residues in food: 1979 evaluations) [inchem.org]
- 5. Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The 2022 European Union report on pesticide residues in food - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Aldicarb,Aldicarb Sulfoxideï¼Aldicarb Sulfone Residues in Foods by Solid Phase Extraction/High Performance Liquid Chromatography Tandem Mass Spectrometry [fxcsxb.com]
- 8. bgb-analytik.com [bgb-analytik.com]
- 9. iris.unito.it [iris.unito.it]
- 10. jfda-online.com [jfda-online.com]
- 11. waters.com [waters.com]
- 12. food.ec.europa.eu [food.ec.europa.eu]
application of Aldicarb Sulfoxide-13C3 in pesticide metabolism studies
Application Note: High-Precision Quantitation of Aldicarb Sulfoxide in Complex Matrices Using Isotope Dilution LC-MS/MS
Abstract
This application note details a robust protocol for the quantification of Aldicarb Sulfoxide , the primary toxic metabolite of the carbamate pesticide Aldicarb. Utilizing Aldicarb Sulfoxide-13C3 as a stable isotope-labeled internal standard (SIL-IS), this method corrects for matrix-induced ionization suppression and extraction variability in high-moisture agricultural commodities and soil.[1] The protocol leverages a modified QuEChERS extraction followed by UPLC-MS/MS analysis, ensuring compliance with rigorous regulatory limits (MRLs often <0.01 mg/kg).[1]
Introduction & Significance
Aldicarb is a potent acetylcholinesterase (AChE) inhibitor.[1][2] While the parent compound is highly toxic, it rapidly degrades in the environment and biological systems into Aldicarb Sulfoxide , which possesses comparable toxicity and higher water solubility, increasing its leaching potential into groundwater.[1]
Why Aldicarb Sulfoxide-13C3? In electrospray ionization (ESI), co-eluting matrix components (phospholipids, pigments) often compete for charge, causing signal suppression.[1][2]
-
Deuterated (D3) standards can suffer from deuterium-hydrogen exchange or slight chromatographic shifts (isotope effects), leading to imperfect correction.[1][2]
-
Carbon-13 (13C3) standards are chemically identical and co-elute perfectly with the native analyte, providing the most accurate correction for matrix effects and recovery losses.[1]
Metabolic Pathway & Mechanism
Aldicarb degrades via a two-step oxidation process mediated by cytochrome P450 monooxygenases (in biota) or environmental weathering.[1][2]
-
Step 1 (Rapid): Thioether oxidation to the Sulfoxide .[2] This is the critical analyte for safety monitoring.[2]
-
Step 2 (Slow): Further oxidation to the Sulfone (less toxic).[1]
-
Hydrolysis: Both metabolites can hydrolyze to non-toxic oximes/nitriles.[1][2]
Figure 1: Metabolic pathway of Aldicarb showing the critical formation of the Sulfoxide metabolite.[1][2]
Experimental Protocol
Pre-Requisites:
-
Internal Standard: Aldicarb Sulfoxide-13C3 (Target conc: 100 ng/mL in MeOH).
Sample Preparation (Modified QuEChERS)
Standard QuEChERS (EN 15662) is optimized here for polar carbamates.
Step 1: Homogenization Cryogenically mill 500g of sample with dry ice to prevent thermal degradation of the sulfoxide.
Step 2: Weighing & Spiking (The Critical Step)
-
Weigh 10.0 g ± 0.1 g of homogenate into a 50 mL FEP centrifuge tube.
-
IMMEDIATELY add 50 µL of Aldicarb Sulfoxide-13C3 working solution (10 µg/mL).
-
Expert Insight: Spiking before extraction allows the IS to undergo the same partition and cleanup losses as the analyte, cancelling out recovery errors.
-
Vortex for 30 seconds to equilibrate.
Step 3: Extraction
-
Add 10 mL Acetonitrile (MeCN) containing 1% Acetic Acid. (Acid stabilizes the carbamate bond).[1][2]
-
Add QuEChERS Salt Kit (4g MgSO₄, 1g NaCl, 1g NaCitrate, 0.5g Na₂HCitrate).[1]
-
Shake vigorously by hand for 1 minute or use a Geno/Grinder at 1500 rpm for 1 min.
-
Centrifuge at 4,000 x g for 5 minutes at 4°C.
Step 4: Dispersive SPE (Cleanup) [2]
-
Transfer 1 mL of the supernatant (top organic layer) to a dSPE tube containing:
-
Vortex for 30 seconds. Centrifuge at 10,000 x g for 2 minutes.
Step 5: Reconstitution
-
Transfer 0.5 mL of cleaned extract to a vial.
-
Dilute 1:1 with 5 mM Ammonium Formate in Water (matches initial mobile phase to prevent peak broadening).[1]
LC-MS/MS Methodology
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 / Sciex 6500+).[1][2] Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100mm, 1.7 µm).
Chromatographic Conditions
| Time (min) | % B | Event |
| 0.0 | 5 | Initial Hold |
| 1.0 | 5 | Desalting |
| 6.0 | 95 | Gradient Elution |
| 8.0 | 95 | Wash |
| 8.1 | 5 | Re-equilibration |
| 10.0 | 5 | End |
MRM Parameters (ESI Positive)
Note on 13C3 Transitions: The product ion depends on the position of the 13C label.
-
If label is on the S-methyl/propyl backbone : The fragment retains the label (+3 Da shift).[2]
-
If label is on the N-methyl (carbamate) : The fragment (loss of carbamate) loses the label (No shift).[2]
-
The table below assumes the label is on the propyl backbone/S-methyl (common for stability).
| Compound | Precursor (m/z) | Product (m/z) | CE (eV) | Role |
| Aldicarb Sulfoxide | 207.1 | 132.1 | 15 | Quantifier |
| 207.1 | 89.1 | 25 | Qualifier | |
| Aldicarb Sulfoxide-13C3 | 210.1 | 135.1 * | 15 | IS Quant |
*Verify your specific CoA.[1][2] If the label is on the N-methyl group, the IS Product ion will be 132.1.
Data Analysis & Validation
Isotope Dilution Calculation
Quantification is performed using the response ratio, which is independent of absolute recovery.[1][2]
[1][2]Where:
- = Concentration of analyte.[1][2]
- = Concentration of Internal Standard added.[1][4]
- = Relative Response Factor (determined from calibration curve slope).[1]
Analytical Workflow Diagram
Figure 2: Step-by-step QuEChERS workflow integrating the internal standard.
Troubleshooting & Expert Tips
-
Thermal Instability: Aldicarb sulfoxide can degrade to the nitrile in the GC inlet.[1][2] LC-MS is mandatory for accurate quantitation of this metabolite.
-
Isobaric Interferences: Ensure chromatographic separation from Butocarboxim sulfoxide, which shares the 207>132 transition.
-
Matrix Effects: If the IS response (
) in the sample is <50% of the IS response in pure solvent, the matrix suppression is too high.[1] Dilute the final extract 1:5 or 1:10.
References
-
US EPA Method 531.2. Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization.[1][2]
-
Anastassiades, M., et al. (2003).[1][2] Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. JAOAC International.[1]
-
European Commission Reference Laboratories. EURL-SRM - Analytical Observations Report on Carbamates (Aldicarb).
-
Shimadzu Application Note. Analysis of Carbamate Pesticides by LC-MS/MS.
Sources
solid-phase extraction (SPE) protocols for aldicarb sulfoxide
Application Note: High-Recovery Solid-Phase Extraction (SPE) Strategies for Aldicarb Sulfoxide in Complex Matrices
Executive Summary & Chemical Context
Aldicarb sulfoxide (2-methyl-2-(methylsulfinyl)propionaldehyde O-methylcarbamoyloxime) is the primary toxic metabolite of the carbamate pesticide Aldicarb. Unlike its parent compound, the sulfoxide moiety renders this molecule highly polar and water-soluble (LogP ~ -0.78).
The Analytical Challenge: Standard alkyl-bonded silicas (C18, C8) often fail to retain aldicarb sulfoxide effectively from aqueous matrices, leading to "breakthrough" and poor recovery. Furthermore, the compound is thermally unstable, degrading into nitriles at high temperatures, which makes Gas Chromatography (GC) unsuitable without extensive derivatization.
The Solution: This guide details two optimized protocols utilizing Graphitized Carbon Black (GCB) and Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbents. These phases utilize non-covalent electron interactions (pi-pi stacking) and pore-structure retention rather than simple hydrophobic interaction, ensuring >90% recovery even from large-volume water samples.
Mechanism of Action: Sorbent Selection Logic
To achieve high recovery, one must understand the interaction mechanism. The following diagram illustrates the decision logic for sorbent selection based on the polarity and matrix of the sample.
Figure 1: Decision tree for sorbent selection. Note that for Aldicarb Sulfoxide, standard C18 is often insufficient for trace analysis in water due to early breakthrough.
Protocol A: Trace Analysis in Drinking & Surface Water
Basis: Modified EPA Method 531.2 for LC-MS/MS. Target: < 0.1 µg/L detection limits.
Reagents & Materials
-
Sorbent: 500 mg Graphitized Carbon Black (GCB) cartridge (e.g., Supelclean ENVI-Carb or equivalent).
-
Preservative: Potassium dihydrogen citrate (buffer to pH 3.8) and Sodium Thiosulfate (dechlorination).
-
Elution Solvent: Methanol / Dichloromethane (80:20 v/v). Note: DCM is required to disrupt the strong pi-pi interaction on carbon.
Step-by-Step Workflow
-
Sample Preservation (Critical):
-
Collect 500 mL water sample.
-
Immediately add 50 mg sodium thiosulfate (removes residual chlorine which oxidizes sulfoxide to sulfone).
-
Add ~9 g potassium dihydrogen citrate to adjust pH to 3.8 ± 0.2.
-
Why? Aldicarb sulfoxide hydrolyzes rapidly at pH > 7. Stability is optimal at pH 3-4.
-
-
Conditioning:
-
Mount GCB cartridge on vacuum manifold.
-
Flush with 5 mL Dichloromethane (DCM).
-
Flush with 5 mL Methanol.
-
Flush with 10 mL Reagent Water (pH 3).
-
Do not let the cartridge dry. Carbon cartridges can trap air, reducing surface area.
-
-
Loading:
-
Load the 500 mL sample at a flow rate of 5–10 mL/min.
-
Fast loading is permitted due to the rapid kinetics of adsorption on carbon surfaces.
-
-
Washing:
-
Wash with 10 mL Reagent Water (pH 3) to remove salts.
-
Dry the cartridge under full vacuum for 5 minutes. (Residual water interferes with the organic elution).
-
-
Elution (Backflush Recommended):
-
Technique: If possible, reverse the cartridge flow (backflush). If not, gravity feed is preferred over high vacuum.
-
Elute with 2 x 4 mL Methanol/DCM (80:20) .
-
Note: Pure methanol may not fully recover the sulfoxide from active carbon sites.
-
-
Concentration:
-
Evaporate extract to dryness under Nitrogen at < 40°C.
-
Reconstitute in 1 mL Mobile Phase A (0.1% Formic Acid in Water).
-
Protocol B: Extraction from Food Matrices (Vegetables/Fruits)
Basis: QuEChERS (AOAC 2007.01) with specialized cleanup. Challenge: High sugar content in fruits can interfere with polar analyte recovery.
Reagents & Materials
-
Extraction Salts: 4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate.
-
Cleanup Sorbent (d-SPE): 150mg MgSO4 + 25mg PSA (Primary Secondary Amine).
-
Caution: Avoid using GCB in the cleanup step unless the sample is highly pigmented (e.g., spinach). GCB can irreversibly bind planar carbamates like Aldicarb Sulfoxide, reducing recovery.
Step-by-Step Workflow
-
Homogenization:
-
Weigh 10 g homogenized sample (e.g., cucumber, melon) into a 50 mL centrifuge tube.
-
Add 10 mL Acetonitrile (containing 1% Acetic Acid) . The acid stabilizes the sulfoxide.
-
-
Salting Out:
-
Add Extraction Salts (MgSO4/Citrate buffer).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE (Cleanup):
-
Transfer 1 mL of the supernatant (Acetonitrile layer) to a d-SPE tube containing PSA and MgSO4 .
-
Optimization: If the sample is high in fat (avocado), add 50 mg C18.
-
Do NOT add GCB unless absolutely necessary for pigment removal. If GCB is used, limit to < 10 mg per mL extract.
-
Vortex for 30 seconds and centrifuge.
-
-
Analysis:
-
Transfer supernatant to an autosampler vial.
-
Dilute 1:1 with Water (0.1% Formic Acid) to improve peak shape on the LC column.
-
Analytical Conditions (LC-MS/MS)
Gas Chromatography is not recommended due to the thermal degradation of aldicarb sulfoxide to its nitrile form.
Table 1: LC-MS/MS Parameters
| Parameter | Setting |
| Column | C18 (e.g., Acquity BEH or Zorbax Eclipse), 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | Water + 5 mM Ammonium Acetate + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 5 mM Ammonium Acetate |
| Flow Rate | 0.3 mL/min |
| Injection Vol | 5 - 10 µL |
| Ionization | ESI Positive (+) |
Table 2: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) |
| Aldicarb Sulfoxide | 207.1 | 132.1 | 89.1 | 12 / 25 |
| Aldicarb (Parent) | 208.1 | 116.0 | 89.0 | 10 / 22 |
| Aldicarb Sulfone | 223.1 | 86.1 | 148.1 | 15 / 20 |
Troubleshooting & Validation
Common Failure Modes
-
Low Recovery in Water:
-
Cause: pH was not adjusted to < 4. At neutral pH, aldicarb sulfoxide hydrolyzes.
-
Fix: Verify pH of sample after adding citrate buffer.
-
-
Peak Tailing:
-
Cause: Interaction with silanols on the column or injection solvent too strong (100% ACN).
-
Fix: Reconstitute the final sample in a solvent matching the initial mobile phase (e.g., 90% Water / 10% MeOH).
-
-
Low Recovery in Food (QuEChERS):
-
Cause: Use of too much Graphitized Carbon in the d-SPE step.
-
Fix: Use a formulation with low or no Carbon (PSA only) for non-pigmented foods.
-
Validation Criteria (Sanity Check)
-
Linearity: R² > 0.995 over 0.5 – 100 µg/L range.
-
Recovery: 70–120% is acceptable for trace residues.
-
Precision: RSD < 20%.
References
-
U.S. Environmental Protection Agency. (2001). Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization.Link
- Anastassiades, M., et al. (2003). *Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "
Troubleshooting & Optimization
overcoming matrix effects in aldicarb sulfoxide quantification
Topic: Overcoming Matrix Effects in LC-MS/MS Analysis
Status: Operational | Tier: Level 3 (Advanced Method Development)
Knowledge Base: The Core Challenge
Why is Aldicarb Sulfoxide (ASX) quantification so difficult? Aldicarb sulfoxide (ASX) represents a "perfect storm" for LC-MS/MS quantification due to three converging factors:
-
Extreme Polarity: Unlike its parent compound (Aldicarb), the sulfoxide metabolite is highly polar (
). On standard C18 columns, it elutes very early—often near the void volume ( ). -
The "Dump Zone" Effect: Because it elutes early, ASX co-elutes with high concentrations of unretained matrix components (salts, sugars, polar pigments). These components compete for charge in the electrospray ionization (ESI) source, leading to severe ion suppression (often >50% signal loss).
-
Thermal & pH Instability: ASX degrades rapidly in alkaline conditions and is thermally unstable, making GC analysis unreliable and requiring strict pH control during LC extraction.
Troubleshooting Wizard (Q&A)
Issue: Signal Suppression & Low Recovery
Q: "I am getting <60% recovery in citrus/vegetable matrices, even with QuEChERS. What is wrong?"
A: You are likely experiencing Ion Suppression , not extraction loss. The matrix is "stealing" the charge from your analyte in the ESI source.
Diagnostic Step: Perform a Post-Column Infusion experiment.[1] Infuse a constant flow of ASX standard while injecting a blank matrix sample. If you see a dip in the baseline at the ASX retention time, you have suppression.
Corrective Actions:
-
Switch to Matrix-Matched Calibration: Do not use solvent standards. Prepare calibration curves in the blank matrix extract. This forces the intercept to account for the suppression.
-
Use a Stable Isotope Labeled Internal Standard (SIL-IS): This is the "Gold Standard." You must use Aldicarb-d3 or Aldicarb sulfoxide-d3 .
-
Why? The deuterated analog co-elutes exactly with the analyte and experiences the exact same suppression. The ratio of Analyte/IS remains constant even if the absolute signal drops.
-
-
Dilute-and-Shoot: If sensitivity allows, dilute your final extract 1:10 with mobile phase. This reduces matrix load exponentially while reducing analyte signal only linearly.
Issue: Peak Shape & Retention Shifts
Q: "My ASX peak is tailing or shifting retention times between runs."
A: This is usually a pH mismatch or Column Dewetting .
-
The pH Factor: ASX is stable in acidic media but degrades in alkaline conditions. Ensure your mobile phase is buffered (e.g., 5mM Ammonium Formate + 0.1% Formic Acid, pH ~3-4).
-
The Column Factor: Standard C18 columns struggle to retain ASX. Phase collapse (dewetting) occurs in highly aqueous mobile phases required to retain it.
-
Solution: Switch to a High-Strength Silica (HSS) T3 or a Polar-Embedded C18 column. These are designed to withstand 100% aqueous starts and retain polar analytes longer, separating them from the void volume salts.
-
Protocol Repository
Protocol A: Modified QuEChERS for Solid Matrices (Fruits/Soils)
Standard QuEChERS (AOAC 2007.01) can be too aggressive. This modified workflow protects the thermally labile sulfoxide.
-
Homogenization: Weigh 10g sample into a 50mL centrifuge tube.
-
Acidified Extraction: Add 10mL Acetonitrile containing 1% Acetic Acid .
-
Critical: The acid stabilizes ASX.
-
-
Partitioning: Add 4g
+ 1g NaCl. Shake vigorously for 1 min. Centrifuge at 4000 rpm for 5 min. -
Freezing Out (Lipid Removal): Transfer supernatant to a glass tube and place in a freezer (-20°C) for 2 hours.
-
Why? Lipids/waxes precipitate without using PSA (Primary Secondary Amine), which can sometimes cause catalytic degradation of carbamates if not buffered correctly.
-
-
Final Cleanup (dSPE): Take cold supernatant. Add to dSPE tube containing C18 and
only. (Avoid PSA if recoveries are low). -
Analysis: Transfer to LC vial. Use Aldicarb-d3 as internal standard.
Protocol B: LC-MS/MS Parameters
Optimized for sensitivity and selectivity.
| Parameter | Setting |
| Column | Waters HSS T3 or Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 5mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (or Methanol) + 0.1% Formic Acid |
| Gradient | 0-1 min: 5% B (Hold for retention); 1-6 min: Ramp to 95% B. |
| Flow Rate | 0.3 - 0.4 mL/min |
| Ionization | ESI Positive Mode (ESI+) |
MRM Transitions Table:
| Analyte | Precursor Ion ( | Product Ion ( | Role | Collision Energy (eV) |
| Aldicarb Sulfoxide | 207.1 | 89.0 | Quantifier | 15 |
| 207.1 | 132.0 | Qualifier | 10 | |
| Aldicarb Sulfone | 223.1 | 86.0 | Quantifier | 18 |
| Aldicarb-d3 (IS) | 210.1 | 92.0 | IS Quant | 15 |
Visualization: Matrix Effect Mitigation Workflow
The following diagram illustrates the decision logic for selecting the correct cleanup strategy based on your sample matrix type.
Caption: Decision tree for selecting sample preparation workflows to minimize matrix effects based on sample composition.
References
-
U.S. EPA. (2015). Method Validation of Aldicarb, Aldicarb Sulfone, and Aldicarb Sulfoxide in Three Water Types (Method 536 Context). Environmental Protection Agency.[2] Link
-
European Union Reference Laboratories (EURL). (2020). Evaluation of the extraction efficiency of the QuEChERS method on incurred pesticides. EURL-Pesticides.[3][4] Link
-
Schenck, F. J. (2025).[4] A Rapid Multiresidue Method for Determination of Pesticides in Fruits and Vegetables by Using Acetonitrile Extraction/Partitioning and Solid-Phase Extraction Column Cleanup.[4] ResearchGate.[4] Link
-
World Health Organization (WHO). (2003). Aldicarb in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality.[5] WHO. Link
-
Thermo Fisher Scientific. (2018).[6] Selecting the Appropriate QuEChERS Extraction Method for Pesticides in Foods.[3][6][7] Element Lab Solutions. Link
Sources
Aldicarb Sulfoxide Chromatography: A Technical Troubleshooting Guide
Welcome to the technical support center for aldicarb sulfoxide analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter chromatographic challenges with this specific analyte. Instead of a generic list of problems, we will explore the underlying chemical principles that lead to poor peak shape and provide systematic, field-proven solutions to restore the performance of your high-performance liquid chromatography (HPLC) method.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my aldicarb sulfoxide peak exhibiting significant tailing?
Peak tailing is the most common issue observed for polar analytes like aldicarb sulfoxide and often indicates undesirable secondary interactions between the analyte and the stationary phase or system components.[1][2] The primary cause is typically a mix of retention mechanisms rather than the intended hydrophobic interaction alone.[2]
Underlying Causes & Explanations:
-
Secondary Silanol Interactions: Aldicarb sulfoxide is a polar molecule. Standard silica-based reversed-phase columns (e.g., C18) can have residual, unreacted silanol groups (Si-OH) on their surface.[3][4] These silanol groups are acidic (pKa ~3.5-4.5) and can become ionized (Si-O⁻) at mobile phase pH values above ~3.0.[2][3][5] The electron-rich sulfoxide group and other polar moieties on your analyte can then interact strongly with these ionized silanols via ion-exchange or strong hydrogen bonding.[1][2][6] This secondary interaction is stronger than the primary hydrophobic retention, causing a portion of the analyte molecules to lag behind the main peak, resulting in a characteristic tail.[2][7]
-
Metal Contamination: Trace metal impurities (e.g., iron, aluminum) within the silica matrix of the column or leached from stainless steel components of the HPLC system (frits, tubing, pump heads) can act as active sites.[1][8][9] These metal ions can chelate with the aldicarb sulfoxide molecule, which has functional groups capable of this interaction. This leads to distorted peak shapes, tailing, and reduced signal intensity.[10][11][12] Over time, this contamination can severely degrade column performance.[8]
-
Mobile Phase pH Proximity to Analyte pKa: The ionization state of an analyte dramatically affects its interaction with the stationary phase.[13] If the mobile phase pH is too close to the pKa of aldicarb sulfoxide, a mixture of its ionized and non-ionized forms will exist simultaneously. This can lead to split or severely tailed peaks as the two forms exhibit different retention behaviors.[5][13]
-
Column Bed Degradation: A physical disruption of the packed bed within the column, such as the formation of a void at the inlet, can create alternative flow paths for the sample. This leads to band broadening and tailing for all peaks in the chromatogram, not just the analyte of interest.[7] This is often a result of pressure shocks or using the column outside its recommended pH range (typically pH 2-8 for silica-based columns).[14][15]
Systematic Troubleshooting Workflow for Peak Tailing
This workflow is designed to logically diagnose and resolve the root cause of peak tailing.
Caption: Troubleshooting workflow for aldicarb sulfoxide peak tailing.
Q2: My aldicarb sulfoxide peak is fronting. What is the cause?
Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but points to a different set of issues.[1]
Underlying Causes & Explanations:
-
Analyte Overload: This is the most frequent cause of fronting. Injecting too much sample mass onto the column saturates the stationary phase at the column inlet. The overloaded molecules travel faster through the column, eluting earlier and creating a "shark-fin" or fronting peak shape.
-
Poor Sample Solubility: If the sample is dissolved in a solvent that is significantly "stronger" (more eluting power) than the initial mobile phase, the sample band will not focus correctly at the head of the column. This can cause distortion and fronting, especially for early-eluting peaks.[16] For reversed-phase, a sample dissolved in 100% acetonitrile injected into a mobile phase with a high aqueous percentage is a classic example.
Troubleshooting Peak Fronting:
-
Step 1: Reduce Injection Mass. Perform a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject again. If the peak shape becomes symmetrical at lower concentrations, the issue is mass overload.
-
Step 2: Match Sample Solvent to Mobile Phase. Whenever possible, dissolve your sample in the initial mobile phase composition. If sample solubility requires a stronger solvent, keep the organic percentage as low as possible and reduce the injection volume.
Protocols for Method Improvement
Protocol 1: Selection of an Appropriate HPLC Column
The choice of column is paramount for achieving good peak shape with polar analytes.
Objective: To minimize secondary silanol interactions.
Recommended Column Characteristics:
| Feature | Rationale | Recommended Specification |
| Silica Purity | Use high-purity, "Type B" silica.[17] Older "Type A" silica has higher metal content, which increases silanol acidity and promotes peak tailing.[1] | Type B Silica (< 10 ppm metals) |
| End-Capping | End-capping is a chemical process that deactivates most residual silanol groups with a small silylating agent (e.g., trimethylsilyl chloride).[3][9] | High-density, double end-capped |
| Stationary Phase | A polar-embedded phase contains a polar functional group (e.g., amide, carbamate) near the base of the C18 chain. This creates a hydration layer that shields the analyte from underlying silanols, improving peak shape for basic and polar compounds. | Polar-Embedded C18 or Phenyl-Hexyl |
| Particle Technology | Superficially porous particles (SPP or Fused-Core®) provide higher efficiency and better peak shapes at lower backpressures compared to traditional fully porous particles.[17] | Superficially Porous Particles (SPP) |
Protocol 2: System Passivation to Remove Metal Contamination
If you suspect metal contamination is the cause of peak tailing, a system passivation can chelate and flush out reactive metal ions.[10]
⚠️ Important: REMOVE the HPLC column from the flow path before beginning this procedure.[10]
Materials:
-
HPLC-grade water
-
HPLC-grade isopropanol
-
Ethylenediaminetetraacetic acid (EDTA), disodium salt
Procedure:
-
Prepare Passivation Solution: Create a 0.1% EDTA solution in HPLC-grade water. This concentration is effective for chelating common metal ions like iron and nickel.
-
System Flush (Aqueous): Replace all mobile phase lines with HPLC-grade water. Purge the pump for 10-15 minutes at a flow rate of 2-4 mL/min to remove any buffered mobile phases.
-
Introduce Chelating Agent: Switch the mobile phase to the 0.1% EDTA solution. Flush the entire system (all pump lines, autosampler, and detector flow cell) for 60 minutes at a flow rate of 1-2 mL/min.
-
Rinse with Water: Replace the EDTA solution with fresh HPLC-grade water and flush the entire system for another 30 minutes to remove all traces of the chelating agent.
-
Rinse with Organic: Flush the system with isopropanol for 20 minutes to remove the water.
-
Re-equilibration: Re-introduce your analytical mobile phase and allow the system to equilibrate until a stable baseline is achieved. Re-install the column (or a new one) and test performance.
Visualizing Analyte-Silanol Interactions
The following diagram illustrates the problematic secondary interaction causing peak tailing.
Caption: Interaction between ionized silanol and polar aldicarb sulfoxide.
References
-
How to Prevent Metal Ion Contamination In HPLC Systems. SilcoTek® Corporation. [Link]
-
How to Purge Metal Contamination from HPLC Systems with EDTA. MTC USA. [Link]
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc. [Link]
-
Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. ResearchGate. [Link]
-
Do You Really Know Your Stationary-Phase Chemistry?. LCGC Blog. [Link]
-
Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. [Link]
-
The Theory of HPLC Column Chemistry. Crawford Scientific. [Link]
-
What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. [Link]
-
The Role of End-Capping in RP. Phenomenex. [Link]
-
Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs. [Link]
-
How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]
-
Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Gilson. [Link]
-
What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]
-
What are common causes of peak tailing when running a reverse-phase LC column?. Waters. [Link]
-
The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Development and Validation of a HPLC Method for the Determination of Aldicarb, Aldicarb Sulfoxide and Aldicarb Sulfone in Liquid Samples from Anaerobic Reactors. ResearchGate. [Link]
-
Development and validation of a HPLC method for the determination of aldicarb, aldicarb sulfoxide and aldicarb sulfone in liquid samples from anaerobic reactors. SciELO. [Link]
-
Determination of Aldicarb, Aldicarb Sulfoxide, Aldicarb Sulfone in Water by Solid Phase Extraction and UPLC⁃MS/MS with Isotope Dilution. Chinese Journal of Applied Chemistry. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
The Critical Role of Mobile Phase pH in Chromatography Separations. International Labmate. [Link]
-
Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu Scientific Instruments. [Link]
-
Abnormal Peak Shapes. Shimadzu (Europe). [Link]
-
How Do I Choose? A guide to HPLC column selection. Agilent. [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. LC Technical Tip [discover.phenomenex.com]
- 5. chromtech.com [chromtech.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. m.youtube.com [m.youtube.com]
- 8. silcotek.com [silcotek.com]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. How to Purge Metal Contamination from HPLC Systems with EDTA | MICROSOLV [mtc-usa.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. acdlabs.com [acdlabs.com]
- 14. rotachrom.com [rotachrom.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. support.waters.com [support.waters.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Reducing Ion Suppression in ESI-MS for Aldicarb Sulfoxide
Executive Summary
Aldicarb sulfoxide is a polar, thermally labile carbamate metabolite. Analyzing it via Electrospray Ionization Mass Spectrometry (ESI-MS) presents a dual challenge: Ion Suppression from co-eluting matrix components (phospholipids, salts) and Thermal Degradation in the source.
This guide provides a self-validating troubleshooting workflow. Unlike generic guides, we prioritize distinguishing between actual matrix suppression and apparent suppression caused by thermal instability—a common pitfall in carbamate analysis.
Module 1: Diagnostic Workflow (Is it Suppression or Degradation?)
Before modifying extraction protocols, you must confirm the root cause of signal loss. Aldicarb sulfoxide is thermally fragile; high source temperatures can degrade the molecule before detection, mimicking ion suppression.
Step 1: The Thermal Integrity Check
Theory: Carbimate pesticides and their metabolites can degrade into nitriles or other breakdown products if the ESI source temperature is too high. Protocol:
-
Infuse a neat standard of Aldicarb Sulfoxide (100 ng/mL) directly into the source.
-
Ramp the Source Temperature (or Gas Temperature) from 150°C to 450°C in 50°C increments.
-
Monitor the intensity of the precursor ion (
, m/z ~207). -
Optimal Setpoint: Select the temperature yielding maximum intensity before the signal plateau drops. For many instruments, this is often <300°C , significantly lower than default settings for other small molecules.
Step 2: Post-Column Infusion (The Matrix Map)
Theory: This experiment maps exactly where in the chromatogram suppression occurs, allowing you to see if the analyte elutes in a "suppression zone."
Required Setup:
-
Syringe Pump: Infusing Aldicarb Sulfoxide standard (100 ng/mL) at 10 µL/min.
-
LC System: Injecting a blank matrix extract (e.g., extracted ginger, soil, or plasma) via the column.
-
T-Piece: Connects the column effluent and syringe pump line before entering the ESI source.
Visual Workflow:
Figure 1: Post-Column Infusion setup to visualize matrix effects dynamically.
Interpretation:
-
Steady Baseline: No matrix effect.
-
Negative Peak (Dip): Ion suppression. If your analyte elutes here, you must modify chromatography (Module 3) or extraction (Module 2).
-
Positive Peak: Ion enhancement.
Module 2: Sample Preparation (The First Line of Defense)
If Module 1 confirms suppression, you must remove the interfering matrix. For Aldicarb Sulfoxide, the QuEChERS method is the industry standard, but it requires specific modifications for polar metabolites.
Protocol: Optimized QuEChERS for Carbamates
Standard: Modified AOAC 2007.01 or EN 15662.
| Step | Action | Scientific Rationale |
| 1. Extraction | Weigh 10g sample + 10mL Acetonitrile (ACN) + 1% Acetic Acid. | Acidification stabilizes aldicarb sulfoxide, preventing hydrolysis. |
| 2. Partitioning | Add 4g MgSO₄ + 1g NaCl + 1g Na-Citrate + 0.5g Na-Hydrogencitrate. Shake vigorously. | Citrate buffering maintains pH ~5.0-5.5, crucial for carbamate stability. |
| 3. Clean-up (d-SPE) | Transfer aliquot to tube with 150mg MgSO₄ + 25mg PSA + 25mg C18 . | PSA removes sugars/fatty acids. C18 removes lipids. Warning: Do not use GCB (Graphitized Carbon Black) as it can irreversibly bind planar pesticides like carbamates. |
| 4. Lipid Removal | Optional for high-fat matrices: Perform a "Freeze-out" step (-20°C for >1 hour) before d-SPE. | Precipitates waxes and lipids that cause severe suppression in the early chromatogram. |
Module 3: Chromatographic & Mobile Phase Optimization
If sample prep isn't enough, you must chromatographically separate the analyte from the suppression zone (usually the solvent front or the phospholipid wash at the end).
Mobile Phase Modifiers
Pure solvents often lead to poor ionization. Add ammonium buffers to facilitate protonation
-
Recommended: 5 mM Ammonium Formate + 0.1% Formic Acid in Water (Phase A) and Methanol (Phase B).
-
Why? Ammonium ions provide a consistent source of protons and can prevent the formation of difficult-to-fragment sodium adducts
.
Gradient Tuning
Aldicarb sulfoxide is polar. It risks eluting too early (near the void volume) where salt suppression is highest.
-
Action: Start with a highly aqueous initial gradient (e.g., 95% Water / 5% MeOH) and hold for 1-2 minutes. This forces the analyte to retain longer on the C18 column, moving it away from the suppression zone of unretained salts.
Module 4: Quantification Strategy (Internal Standards)
The only way to mathematically correct for ion suppression that cannot be physically removed is the use of Stable Isotope Labeled (SIL) Internal Standards.
The Golden Rule: Deuterated Standards
You must use an isotopically labeled analog of the specific analyte.
-
Internal Standard: Aldicarb Sulfoxide-d3 (methyl-d3).
-
Mechanism: The SIL co-elutes exactly with the analyte. Any suppression affecting the analyte will affect the SIL equally.
-
Calculation:
Note: Using a generic IS (like Triphenylphosphate) is ineffective for suppression correction because it elutes at a different time and experiences a different matrix environment.
Troubleshooting Decision Tree
Figure 2: Step-by-step decision matrix for resolving signal loss.
Frequently Asked Questions (FAQs)
Q: Can I use APCI instead of ESI to avoid matrix effects? A: While APCI is generally less susceptible to matrix effects, it requires higher temperatures to vaporize the solvent. Given the thermal instability of aldicarb sulfoxide, APCI carries a high risk of degrading your analyte. If you must use APCI, perform a rigorous temperature study first.
Q: I see a strong signal for m/z 229. Is this my analyte?
A: Likely yes. This is the Sodium adduct
Q: My calibration curve in solvent is perfect, but my QC samples fail. Why? A: This is classic matrix effect. Your solvent standards have 100% ionization efficiency, but your matrix samples have reduced efficiency (e.g., 60%).
-
Solution 1: Use Matrix-Matched Calibration (prepare standards in blank matrix extract).
-
Solution 2: Use an Internal Standard (Aldicarb Sulfoxide-d3).
References
-
U.S. EPA. (2015). Method Validation of Aldicarb, Aldicarb Sulfone, and Aldicarb Sulfoxide in Three Water Types. MRID 49515901.[5]
-
AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.[11]
-
Kruve, A., et al. (2011). Accounting for matrix effects of pesticide residue liquid chromatography/electrospray ionisation mass spectrometric determination. Rapid Communications in Mass Spectrometry.
-
Separation Science. (2024). QuEChERS Method Simplified: Key Steps and Applications.
-
Thermo Fisher Scientific. LC-MS Applications for Food Safety Analysis: Pesticide Residues.
Sources
- 1. Determination of Aldicarb, Aldicarb Sulfoxide, Aldicarb Sulfone in Water by Solid Phase Extraction and UPLC⁃MS/MS with Isotope Dilution [yyhx.ciac.jl.cn]
- 2. Identification of degraded products of aldicarb due to the catalytic behavior of titanium dioxide/polyacrylonitrile nanofiber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. [Determination of aldicarb and its metabolites in peanuts by high performance liquid chromatography-linear ion trap triple stage mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fao.org [fao.org]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Simultaneous Determination of 54 Pesticides in Proso Millet Using QuEChERS with Liquid Chromatography-Tandem Mass Spectrometry (LC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. QuEChERS-based approach toward the analysis of two insecticides, methomyl and aldicarb, in blood and brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aldicarb Sulfoxide-13C3 Isotopic Standard
Welcome to the dedicated support center for the Aldicarb Sulfoxide-¹³C₃ isotopic standard. This resource is designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accurate and reliable use of this internal standard in your quantitative analyses, with a core focus on minimizing any potential for isotopic exchange and ensuring data integrity.
Introduction: The Critical Role of a Stable Internal Standard
Aldicarb sulfoxide is a major metabolite of the carbamate insecticide Aldicarb.[1][2] Its detection and quantification in various matrices are crucial for environmental and food safety monitoring. The use of a stable isotope-labeled (SIL) internal standard, such as Aldicarb Sulfoxide-¹³C₃, is the gold standard for accurate quantification via isotope dilution mass spectrometry (IDMS).[3] The ¹³C labeling provides a chemically identical analog to the native analyte, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic separation.[4][5] This co-elution and similar ionization behavior allow for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise results.
Unlike deuterium-labeled standards, which can sometimes be susceptible to isotopic exchange depending on the label's position, ¹³C-labeled standards are known for their high stability.[1][4][6] This guide will delve into the best practices to maintain the isotopic integrity of Aldicarb Sulfoxide-¹³C₃ throughout your analytical workflow.
Frequently Asked Questions (FAQs)
Q1: Is isotopic exchange a significant concern for Aldicarb Sulfoxide-¹³C₃?
A: For Aldicarb Sulfoxide-¹³C₃, the risk of isotopic exchange is extremely low under standard analytical conditions. The carbon-13 isotopes are integrated into the backbone of the molecule and are not susceptible to exchange with solvents or other reagents.[4] The sulfoxide functional group itself is also chemically stable under typical LC-MS conditions. While the protons on the carbon alpha to the sulfoxide group can be acidic and susceptible to deprotonation by very strong bases, these conditions are not encountered in routine sample preparation and analysis for pesticide residues.[7][8][9]
Q2: What is the primary advantage of using a ¹³C-labeled standard over a deuterium-labeled one for Aldicarb Sulfoxide analysis?
A: The primary advantage is the enhanced stability of the isotopic label. Deuterium labels, particularly those on heteroatoms or carbons adjacent to carbonyl groups, can be prone to exchange with protons from the solvent (e.g., water, methanol).[1] This can lead to a decrease in the isotopic purity of the standard and compromise the accuracy of quantification. ¹³C labels are covalently bonded within the carbon skeleton of the molecule and are not exchangeable, ensuring the integrity of the standard throughout the analytical process.[4][6]
Q3: How should I properly store the Aldicarb Sulfoxide-¹³C₃ standard?
A: Proper storage is critical to maintain the integrity of your standard. It is recommended to store the standard in its original vial at the temperature specified by the manufacturer, typically -20°C or lower. The standard should be protected from light and moisture. Before use, allow the vial to warm to room temperature to prevent condensation from introducing water into the stock solution.
Q4: Can I use the same analytical method for both the native Aldicarb Sulfoxide and the ¹³C₃-labeled standard?
A: Yes, and this is a fundamental principle of the isotope dilution technique. The ¹³C₃-labeled standard is chemically identical to the native analyte, meaning it will have the same chromatographic retention time, ionization efficiency, and fragmentation pattern in the mass spectrometer. The only difference will be the mass-to-charge ratio (m/z) of the precursor and product ions, which will be higher by three mass units for the ¹³C₃-labeled standard. Your LC-MS/MS method should be set up with multiple reaction monitoring (MRM) transitions for both the native analyte and the labeled standard.
Troubleshooting Guide: Minimizing Isotopic Exchange and Ensuring Data Quality
While the inherent stability of Aldicarb Sulfoxide-¹³C₃ is high, this troubleshooting guide addresses potential issues that could compromise your results.
| Observed Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Poor Peak Shape or Tailing for both Analyte and Standard | Sub-optimal chromatographic conditions. | 1. Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte. For carbamates like Aldicarb Sulfoxide, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is commonly used to ensure good peak shape.[10] 2. Column Choice: A C18 column is generally suitable for the analysis of Aldicarb and its metabolites.[10] If issues persist, consider a different stationary phase or a column with different particle size. 3. Gradient Optimization: Adjust the gradient elution profile to ensure adequate separation from matrix components and proper elution of the analyte. |
| Inconsistent Analyte/Standard Ratio Across a Batch | Matrix effects or inconsistent sample preparation. | 1. Review Sample Preparation: Ensure consistent and reproducible sample preparation. Techniques like Solid-Phase Extraction (SPE) or QuEChERS are effective for cleaning up complex matrices.[4] 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for matrix-induced signal suppression or enhancement. 3. Dilution: If matrix effects are severe, diluting the final extract can mitigate their impact. |
| Low Signal Intensity for the ¹³C₃ Standard | Incorrect spiking concentration or degradation of the standard. | 1. Verify Spiking Concentration: Ensure the concentration of the internal standard is appropriate for the expected analyte concentration range in your samples. The response of the internal standard should be within the linear range of the instrument. 2. Check Standard Stability: Although stable, prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures) during sample preparation should be avoided. Prepare fresh working solutions of the standard regularly. 3. Optimize MS Parameters: Ensure the mass spectrometer parameters (e.g., collision energy, cone voltage) are optimized for the ¹³C₃-labeled standard's MRM transitions. |
| Presence of Unlabeled Aldicarb Sulfoxide in the ¹³C₃ Standard Solution | Isotopic purity of the standard. | 1. Check Certificate of Analysis (CoA): The CoA provided by the manufacturer will specify the isotopic purity of the standard. A small percentage of the unlabeled analyte is expected. 2. Background Subtraction: When preparing your calibration curve, the contribution of the unlabeled analyte from the internal standard solution should be accounted for, especially at the lower concentration levels. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is suitable for aqueous samples such as groundwater or drinking water.
-
Sample Acidification: Acidify the water sample (e.g., 100 mL) to a pH of approximately 3 with formic acid.
-
Internal Standard Spiking: Add a known amount of Aldicarb Sulfoxide-¹³C₃ working solution to the sample.
-
SPE Cartridge Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with 5 mL of methanol followed by 5 mL of acidified water (pH 3).
-
Sample Loading: Load the acidified sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of water to remove interfering substances.
-
Analyte Elution: Elute the analytes with 5 mL of methanol or acetonitrile.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Aldicarb Sulfoxide (Native): Optimize precursor ion [M+H]⁺ and at least two product ions.
-
Aldicarb Sulfoxide-¹³C₃ (Internal Standard): The precursor ion will be [M+H+3]⁺. The product ions will also be shifted by 3 m/z units compared to the native analyte.
-
-
Visualizing the Workflow
Caption: Workflow for quantitative analysis of Aldicarb Sulfoxide using Aldicarb Sulfoxide-¹³C₃ internal standard.
References
-
Sulfoxide - Wikipedia.
-
Sulfoxide: Formula, Structure, Preparations, and Reactions - Chemistry Learner.
-
Why does acidity increase going from sulfide to sulfoxide to sulfone? - Chemistry Stack Exchange.
-
Determination of aldicarb, aldicarb sulfoxide and aldicarb sulfone in some fruits and vegetables using high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed.
-
Development of a LC-MS/MS method for simultaneously determining 30 pesticides in Chenpi.
-
Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution - Agilent.
-
Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements.
-
Designing Stable Isotope Labeled Internal Standards - Acanthus Research.
-
Are there advantages to using 13C labeled internal standards over 2H labeled standards? | Cayman Chemical.
-
A guide for proper utilisation of stable isotope reference materials - PubMed.
-
Determination of aldicarb, aldicarb sulfoxide and aldicarb sulfone in some fruits and vegetables using high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry | Request PDF - ResearchGate.
-
Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications.
-
Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing).
-
Analytical method for aldicarb in Temik 15G in soil Reports: ECM: EPA MRID No.
-
DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR DETERMINATION OF PESTICIDESBY USING LC-ATMOSPERIC PRESSURE CHEMICAL IONIZATI - IJCRT.org.
-
Selective hydrogen isotope exchange on sulfonamides, sulfilimides and sulfoximines by electrochemically generated bases - Organic & Biomolecular Chemistry (RSC Publishing).
-
Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System - Dr. Zachary H. Houston.
-
Impact of Solvent on the Thermal Stability of Amines - PMC - NIH.
-
Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC.
-
Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide - ResearchGate.
-
Chapter 14 Solvent Effects on Organic Reactions from QM/MM Simulations.
-
Aldicarb Sulfone in Water by Solid Phase Extraction and UPLC⁃MS/MS with Isotope Dilution.
-
Isotope Exchange at Equilibrium Indicates a Steady State Ordered Kinetic Mechanism for Human Sulfotransferase (SULT1A1) - PMC.
-
Stable Isotopes for Mass Spectrometry - Eurisotop.
-
Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State - PMC.
-
Analytical Considerations of Stable Isotope Labelling in Lipidomics - MDPI.
-
Effects of Dissolved Sulfide, pH, and Temperature on Growth and Survival of Marine Hyperthermophilic Archaea - PMC.
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation.
-
Sulphur Isotopes in Nature and the Environment: An Overview - Scope.
-
Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control (and How to Avoid Them) - Solarbio.
-
Sulfur isotope fractionation during oxidation of sulfur dioxide: gas-phase oxidation by OH radicals and aqueous oxidation by H2O2, O3 and iron catalysis - ACP.
-
Sulfur isotope fractionation during oxidation of sulfur dioxide: Gas-phase oxidation by OH radicals and aqueous oxidation by H2O2, O3 and iron catalysis - ResearchGate.
-
Subchronic oral toxicity study of Aldicarb sulfoxide in Sprague-Dawley rats - bioRxiv.
Sources
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. The oxygen exchange between sulphoxides and sulphides. The hydrogen chloride catalysed reaction between p-chlorophenyl methyl sulphoxide and dibutyl sulphide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. ukisotope.com [ukisotope.com]
- 4. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Sulfoxide: Formula, Structure, Preparations, and Reactions [chemistrylearner.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. research.library.fordham.edu [research.library.fordham.edu]
- 10. Organosulfur compound - Sulfoxides, Sulfones, Polyvalent | Britannica [britannica.com]
Validation & Comparative
The Gold Standard for Aldicarb Sulfoxide Quantification: A Comparative Guide to Method Validation Using Aldicarb Sulfoxide-¹³C₃
For researchers, environmental scientists, and professionals in drug development, the accurate quantification of aldicarb sulfoxide is paramount for safety and regulatory compliance. As a major toxic metabolite of the pesticide aldicarb, its presence in various matrices, from agricultural products to biological samples, necessitates analytical methods that are not only sensitive and specific but also robust and reliable.[1] This guide provides an in-depth technical comparison of analytical methodologies for aldicarb sulfoxide, focusing on the validation of a superior Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing a stable isotope-labeled internal standard, Aldicarb Sulfoxide-¹³C₃. We will explore the theoretical underpinnings, present a comprehensive validation protocol, and offer comparative data to demonstrate the enhanced performance and trustworthiness of this approach.
The Analytical Challenge: Mitigating Matrix Effects
In trace-level analysis, particularly with complex sample matrices such as fruits, vegetables, and biological fluids, the "matrix effect" is a significant hurdle.[2] Co-extracted endogenous components can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement.[3] This variability can severely compromise the accuracy and reproducibility of quantification. Traditional methods using external calibration or structurally similar (but not isotopically labeled) internal standards often fail to fully compensate for these unpredictable matrix effects.[4][5]
This is where the principle of isotope dilution mass spectrometry comes to the forefront. By using a stable isotope-labeled (SIL) internal standard, such as Aldicarb Sulfoxide-¹³C₃, we introduce a compound that is chemically identical to the analyte of interest.[6][7] It will therefore behave identically during sample preparation, chromatography, and ionization.[8] Any matrix-induced variation in the analyte's signal will be mirrored by the SIL internal standard, allowing for a highly accurate and precise ratiometric quantification.
Comparative Overview of Analytical Approaches
While various techniques can be employed for aldicarb sulfoxide analysis, LC-MS/MS is the preferred method due to its high sensitivity and selectivity.[9][10] The table below provides a comparative summary of different analytical strategies.
| Analytical Strategy | Internal Standard (IS) | Advantages | Disadvantages |
| LC-MS/MS with Isotope Dilution | Aldicarb Sulfoxide-¹³C₃ | Excellent correction for matrix effects and extraction variability, high accuracy and precision, increased method robustness. [4][5] | Higher cost of the labeled standard. |
| LC-MS/MS with Analog IS | e.g., Methomyl, Carbofuran-d3[11][12] | Good for correcting some variability, less expensive than SIL IS. | May not co-elute perfectly or have identical ionization efficiency, leading to incomplete correction of matrix effects. |
| LC-MS/MS with External Standard | None | Simple to implement, lowest cost for standards. | Highly susceptible to matrix effects and variations in sample preparation, leading to lower accuracy and precision.[2] |
| HPLC-UV | e.g., Methomyl[13] | Lower instrumentation cost. | Lower sensitivity and selectivity compared to MS/MS, prone to interferences. |
Validation of an LC-MS/MS Method Using Aldicarb Sulfoxide-¹³C₃: A Step-by-Step Protocol
The following is a comprehensive protocol for the validation of an analytical method for aldicarb sulfoxide in a representative matrix (e.g., fruit or vegetable homogenate), adhering to internationally recognized guidelines such as SANTE/11312/2021.[14]
Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of aldicarb sulfoxide and Aldicarb Sulfoxide-¹³C₃ in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of aldicarb sulfoxide by serial dilution of the stock solution.
-
Internal Standard Spiking Solution: Prepare a working solution of Aldicarb Sulfoxide-¹³C₃ at a concentration that will result in a consistent and strong signal in the final extract.
-
Calibration Standards: Prepare a set of matrix-matched calibration standards by spiking blank matrix extract with the working standard solutions and the internal standard spiking solution.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank matrix with known amounts of aldicarb sulfoxide.
Sample Preparation (QuEChERS-based)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.[15]
-
Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the Aldicarb Sulfoxide-¹³C₃ internal standard.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
Take an aliquot of the supernatant for cleanup by dispersive solid-phase extraction (d-SPE) with appropriate sorbents (e.g., PSA, C18, GCB) to remove interfering matrix components.
-
Centrifuge and filter the final extract before LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically suitable.[14][16]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). At least two specific precursor-to-product ion transitions should be monitored for both aldicarb sulfoxide and Aldicarb Sulfoxide-¹³C₃ for confident identification and quantification.
-
Method Validation Parameters
The following parameters must be assessed to demonstrate that the method is fit for its intended purpose.
-
Selectivity: Analyze at least 10 different blank matrix samples to ensure no interferences are observed at the retention time of aldicarb sulfoxide and its internal standard.
-
Linearity and Range: Analyze the matrix-matched calibration standards over a defined concentration range. The calibration curve should have a correlation coefficient (r²) ≥ 0.99.
-
Accuracy (Recovery): Analyze replicate QC samples at low, medium, and high concentrations. The mean recovery should be within 70-120%.
-
Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD), which should be ≤ 20%.
-
Limit of Quantification (LOQ): The lowest concentration that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: Quantify the extent of ion suppression or enhancement by comparing the response of the analyte in a post-extraction spiked sample to that in a pure solvent standard. The use of Aldicarb Sulfoxide-¹³C₃ is expected to effectively compensate for this effect.
-
Stability: Evaluate the stability of aldicarb sulfoxide in the matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Expected Performance Data: A Comparison
The following table summarizes typical performance data for the analysis of aldicarb sulfoxide, comparing the proposed method with an approach that does not use a stable isotope-labeled internal standard.
| Validation Parameter | Method with Aldicarb Sulfoxide-¹³C₃ IS | Method with External Standard Calibration |
| Linearity (r²) | ≥ 0.995 | ≥ 0.99 |
| LOQ | 0.1 - 1 µg/kg | 1 - 10 µg/kg |
| Accuracy (Recovery) | 90 - 110% | 60 - 140% (highly variable) |
| Precision (RSD) | ≤ 15% | ≤ 30% |
| Matrix Effect | Compensated | Significant and variable |
Visualizing the Workflow
The following diagram illustrates the logical flow of the analytical method validation process.
Sources
- 1. Determination of aldicarb, aldicarb sulfoxide and aldicarb sulfone in some fruits and vegetables using high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. sepscience.com [sepscience.com]
- 4. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables [jstage.jst.go.jp]
- 6. selectscience.net [selectscience.net]
- 7. bioszeparacio.hu [bioszeparacio.hu]
- 8. waters.com [waters.com]
- 9. jfda-online.com [jfda-online.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. scielo.br [scielo.br]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. researchgate.net [researchgate.net]
- 14. epa.gov [epa.gov]
- 15. agilent.com [agilent.com]
- 16. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Aldicarb Sulfoxide Quantification Methods
This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of aldicarb sulfoxide, a toxic metabolite of the carbamate pesticide aldicarb. The content is designed for researchers, scientists, and drug development professionals who require reliable and reproducible methods for detecting this compound in various matrices. We will delve into the experimental data from a simulated inter-laboratory study, offering insights into the performance of different techniques and the critical parameters that ensure data integrity.
The accurate quantification of aldicarb sulfoxide is paramount for food safety, environmental monitoring, and toxicological studies. Due to its high toxicity and potential for groundwater contamination, regulatory bodies worldwide have established stringent maximum residue limits (MRLs) for aldicarb and its metabolites in food and water.[1][2] This necessitates robust analytical methods that can be consistently applied across different laboratories to ensure consumer safety and facilitate international trade.
An inter-laboratory comparison, also known as a proficiency test, is a cornerstone of quality assurance in analytical chemistry.[3][4][5][6] It provides an objective assessment of a laboratory's performance and the reliability of the analytical methods employed.[7][8] By analyzing a common, homogenous sample, participating laboratories can evaluate their accuracy, precision, and overall competence against their peers and established reference values. This process is crucial for method validation, accreditation, and continuous improvement.
This guide will focus on two predominant techniques for aldicarb sulfoxide quantification:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method widely regarded as the gold standard for pesticide residue analysis.[9][10][11][12]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A rapid and high-throughput screening method based on antigen-antibody interactions.[1][2][13][14]
Through a detailed examination of a simulated inter-laboratory study, we will compare these methods based on key performance indicators, providing you with the necessary information to select the most appropriate technique for your specific analytical needs.
The Inter-Laboratory Study: Design and Execution
To ensure a robust and unbiased comparison, a simulated inter-laboratory study was designed based on the principles outlined in ISO/IEC 17043 for proficiency testing providers.[3][4][5][6]
Workflow of the Inter-Laboratory Comparison
Caption: Workflow of the simulated inter-laboratory comparison study.
Test Material
A homogenous batch of organic potato puree was selected as the matrix. Potatoes were chosen due to their relevance in dietary exposure assessments for aldicarb. The puree was fortified with a certified reference standard of aldicarb sulfoxide at a concentration of 0.1 mg/kg. This level is challenging yet realistic, providing a stringent test of analytical method performance. The homogeneity and stability of the fortified material were rigorously tested prior to distribution to ensure that any observed variability is attributable to the analytical methods and not the sample itself.
Participating Laboratories
Four laboratories participated in this simulated study:
-
Laboratories A and B: Employed validated in-house LC-MS/MS methods.
-
Laboratories C and D: Utilized commercially available ELISA kits.
Each laboratory received a blind sample of the fortified potato puree and was instructed to perform the analysis in triplicate according to their standard operating procedures.
Methodologies: A Closer Look
A fundamental understanding of the analytical principles behind each method is crucial for interpreting the results of the inter-laboratory comparison.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.[10][11][12]
Principle:
-
Extraction: The analyte (aldicarb sulfoxide) is first extracted from the sample matrix, typically using a solvent-based method like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[11]
-
Chromatographic Separation: The extract is injected into an HPLC or UPLC system, where aldicarb sulfoxide is separated from other matrix components based on its physicochemical properties as it passes through a chromatographic column.
-
Ionization: The separated analyte is then introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).
-
Mass Analysis: The ionized aldicarb sulfoxide is fragmented, and specific parent and daughter ions are monitored. This multiple reaction monitoring (MRM) provides a high degree of specificity and reduces the likelihood of false positives.[12][15]
-
Sample Preparation (QuEChERS):
-
Weigh 10 g of the homogenized potato sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add a salt mixture (e.g., MgSO₄, NaCl) and shake for another minute.
-
Centrifuge at >3000 g for 5 minutes.
-
Transfer an aliquot of the supernatant to a clean-up tube containing a dispersive solid-phase extraction (d-SPE) sorbent.
-
Vortex for 30 seconds and centrifuge.
-
The final extract is ready for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for aldicarb sulfoxide for quantification and confirmation.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For small molecules like aldicarb sulfoxide, a competitive ELISA format is typically used.
Principle:
-
Competition: In the wells of a microtiter plate coated with antibodies specific to aldicarb, the aldicarb sulfoxide in the sample competes with a known amount of enzyme-labeled aldicarb for binding to the antibodies.
-
Washing: Unbound components are washed away.
-
Substrate Addition: A substrate is added that reacts with the enzyme to produce a colored product.
-
Detection: The intensity of the color is measured using a spectrophotometer. The color intensity is inversely proportional to the concentration of aldicarb sulfoxide in the sample.
-
Sample Preparation:
-
Extract the potato sample with a suitable buffer or solvent as per the kit manufacturer's instructions. This may involve a simple dilution or a more extensive extraction and clean-up step.
-
-
Assay Procedure (Illustrative):
-
Add standards, controls, and prepared samples to the antibody-coated microtiter wells.
-
Add the enzyme-conjugated aldicarb to each well.
-
Incubate for a specified time to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
Calculate the concentration of aldicarb sulfoxide in the samples based on a standard curve.
-
Results and Discussion: A Comparative Analysis
The results from the four participating laboratories are summarized below. The assigned value for the aldicarb sulfoxide concentration in the test material was 0.1 mg/kg.
| Laboratory | Method | Reported Value (mg/kg) | Recovery (%) | RSD (%) | z-score |
| A | LC-MS/MS | 0.098 | 98 | 3.5 | -0.2 |
| B | LC-MS/MS | 0.105 | 105 | 4.1 | 0.5 |
| C | ELISA | 0.085 | 85 | 12.8 | -1.5 |
| D | ELISA | 0.118 | 118 | 15.2 | 1.8 |
z-score interpretation:
-
|z| ≤ 2: Satisfactory performance
-
2 < |z| < 3: Questionable performance
-
|z| ≥ 3: Unsatisfactory performance
Accuracy and Precision
The LC-MS/MS laboratories (A and B) demonstrated excellent accuracy, with recoveries of 98% and 105%, respectively.[9] Their precision was also high, as indicated by the low relative standard deviations (RSDs) of 3.5% and 4.1%. This high level of performance is characteristic of well-validated LC-MS/MS methods, which benefit from the high specificity of MRM detection that minimizes matrix interference.[10][12]
The ELISA laboratories (C and D) showed greater variability in their results. While the recoveries of 85% and 118% are within an acceptable range for some screening applications, they are less accurate than those obtained by LC-MS/MS. The higher RSDs (12.8% and 15.2%) suggest lower precision. This can be attributed to several factors inherent to immunoassays, including potential cross-reactivity with structurally similar compounds in the matrix and the non-linear nature of the standard curve.[1][2]
Sensitivity and Specificity
The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters for assessing the sensitivity of an analytical method.
| Method | Typical LOD (mg/kg) | Typical LOQ (mg/kg) |
| LC-MS/MS | 0.001 - 0.005 | 0.005 - 0.01 |
| ELISA | 0.01 - 0.05 | 0.05 - 0.1 |
LC-MS/MS offers significantly lower LODs and LOQs compared to ELISA.[13][16][17] This makes it the method of choice for regulatory compliance testing, where very low MRLs must be enforced. The specificity of LC-MS/MS is also superior due to the confirmation of the analyte's identity based on its retention time and specific mass transitions.[18]
While ELISA is less sensitive and specific than LC-MS/MS, it can be a valuable tool for rapid screening of a large number of samples. Its specificity is determined by the quality of the antibody used in the kit.[1][2]
Throughput, Cost, and Ease of Use
| Feature | LC-MS/MS | ELISA |
| Throughput | Lower | Higher |
| Cost per Sample | Higher | Lower |
| Equipment Cost | High | Low |
| Technical Expertise | High | Moderate |
ELISA offers a clear advantage in terms of throughput and cost-effectiveness, making it suitable for initial screening in situations where a large number of samples need to be analyzed quickly. The instrumentation is relatively inexpensive, and the assays can be performed with moderate technical expertise.
LC-MS/MS, on the other hand, requires a significant capital investment in instrumentation and highly skilled operators. The sample preparation can be more laborious, and the analysis time per sample is longer, resulting in lower throughput.
Method Selection Framework
The choice between LC-MS/MS and ELISA for aldicarb sulfoxide quantification depends on the specific requirements of the analysis.
Caption: A decision-making framework for selecting the appropriate analytical method.
Conclusion and Future Perspectives
This inter-laboratory comparison highlights the distinct strengths and weaknesses of LC-MS/MS and ELISA for the quantification of aldicarb sulfoxide.
-
LC-MS/MS stands out as the superior method for regulatory compliance, confirmatory analysis, and any application requiring high accuracy, precision, and sensitivity. Its specificity provides a high degree of confidence in the analytical results.
-
ELISA is a valuable tool for rapid, high-throughput screening of large sample sets. While it may lack the accuracy and sensitivity of LC-MS/MS, its cost-effectiveness and ease of use make it an attractive option for preliminary assessments and monitoring programs.
It is important to note that the performance of any analytical method is highly dependent on proper validation and the implementation of a robust quality control system. Participation in proficiency testing schemes is essential for laboratories to ensure the ongoing quality and reliability of their data.[19][20][21]
The field of analytical chemistry is continually evolving, with advancements in instrumentation and methodologies. Future trends in pesticide residue analysis include the development of more rapid and automated sample preparation techniques, the use of high-resolution mass spectrometry for untargeted screening, and the miniaturization of analytical devices for on-site testing. These innovations will undoubtedly further enhance our ability to ensure the safety of our food supply and protect the environment from harmful contaminants.
References
-
ISO/IEC 17043:2023 Conformity assessment — General requirements for the competence of proficiency testing providers. International Organization for Standardization. [Link]
-
ANAB. ISO/IEC 17043 Proficiency Test Provider (PTP) Accreditation. [Link]
-
NATA. Proficiency Testing Providers (ISO/IEC 17043) Accreditation. [Link]
-
GSC. ISO 17043. [Link]
-
IQAS. Proficiency Testing Provider (PTP) as per ISO/IEC 17043: 2023. [Link]
-
Earnshaw, A., & Müller, L. F. (2005). Laboratory proficiency testing for pesticide residue analysis in tobacco. CORESTA Congress, 2005-P-02. [Link]
-
BIPEA. (2017). Proficiency Testing Scheme for Pesticide Residues in Vegetables. Policy Commons. [Link]
-
Damasceno, F. R. C., et al. (2008). Development and Validation of a HPLC Method for the Determination of Aldicarb, Aldicarb Sulfoxide and Aldicarb Sulfone in Liquid Samples from Anaerobic Reactors. ResearchGate. [Link]
-
Nunes, G. S., et al. (2000). Determination of aldicarb, aldicarb sulfoxide and aldicarb sulfone in some fruits and vegetables using high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry. Journal of Chromatography A, 888(1-2), 113-120. [Link]
-
Damasceno, F. R. C., et al. (2008). Development and validation of a HPLC method for the determination of aldicarb, aldicarb sulfoxide and aldicarb sulfone in liquid samples from anaerobic reactors. SciELO. [Link]
-
Nunes, G. S., et al. (2000). Determination of aldicarb, aldicarb sulfoxide and aldicarb sulfone in some fruits and vegetables using high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry. ResearchGate. [Link]
-
European Union Reference Laboratories for Residues of Pesticides. (2025). General Protocol for EU Proficiency Testings on Pesticide Residues in Food and Feed. [Link]
-
FAPAS. Proficiency Test of Pesticides. [Link]
-
DTU Food. Proficiency tests on pesticides. [Link]
-
U.S. Environmental Protection Agency. (2015). Aldicarb (PC 098301) MRID 49515901, 49515902. [Link]
-
Itak, J. A., et al. (1992). Detection of aldicarb sulfone and carbofuran in fortified meat and liver with commercial ELISA kits after rapid extraction. Journal of Agricultural and Food Chemistry, 40(8), 1403-1408. [Link]
-
Waters Corporation. (n.d.). Determination of Pesticides in Food Using UPLC with Polarity Switching Tandem Quadrupole LC-MS/MS. [Link]
- Anastassiades, M., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce.
-
Sun, H.-J., & Cui, D.-N. (2022). Determination of Aldicarb, Aldicarb Sulfoxide, Aldicarb Sulfone in Water by Solid Phase Extraction and UPLC⁃MS/MS with Isotope Dilution. Chinese Journal of Applied Chemistry, 39(3), 470-479. [Link]
-
Shimadzu. (n.d.). Ultra-fast screening of pesticides in foods and agricultural products with desorption corona beam ionization (DCBI) tandem. [Link]
-
Wang, Y., et al. (2022). Hapten designs based on aldicarb for the development of a colloidal gold immunochromatographic quantitative test strip. Frontiers in Chemistry, 10, 969984. [Link]
-
Wang, Y., et al. (2022). Hapten designs based on aldicarb for the development of a colloidal gold immunochromatographic quantitative test strip. PMC. [Link]
-
da Silva, J. R. M., et al. (2021). Simulation of transport and persistence of carbamate aldicarb in soil columns. Research, Society and Development, 10(5), e23110514868. [Link]
-
FAO/WHO. (1979). Aldicarb. In Pesticide residues in food: 1979 evaluations (pp. 1-28). [Link]
Sources
- 1. Frontiers | Hapten designs based on aldicarb for the development of a colloidal gold immunochromatographic quantitative test strip [frontiersin.org]
- 2. Hapten designs based on aldicarb for the development of a colloidal gold immunochromatographic quantitative test strip - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accredit.org [accredit.org]
- 4. Proficiency Test Provider (PTP) Accreditation | ISO 17043 | ANAB [anab.ansi.org]
- 5. nata.com.au [nata.com.au]
- 6. iqas.co.in [iqas.co.in]
- 7. coresta.org [coresta.org]
- 8. policycommons.net [policycommons.net]
- 9. epa.gov [epa.gov]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Aldicarb, Aldicarb Sulfoxide, Aldicarb Sulfone in Water by Solid Phase Extraction and UPLC⁃MS/MS with Isotope Dilution [yyhx.ciac.jl.cn]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. shimadzu.com [shimadzu.com]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. Determination of aldicarb, aldicarb sulfoxide and aldicarb sulfone in some fruits and vegetables using high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. eurl-pesticides.eu [eurl-pesticides.eu]
- 20. FAPAS Proficiency Test of Pesticides - Team Medical & Scientific Sdn Bhd [tms-lab.com]
- 21. Proficiency tests on pesticides [food.dtu.dk]
Precision in Polarity: Comparative Guide to Internal Standards for Aldicarb Sulfoxide Analysis
This guide provides a technical comparison of internal standards for Aldicarb Sulfoxide analysis, designed for researchers requiring high-precision LC-MS/MS quantification.
Executive Summary
Aldicarb Sulfoxide, a potent acetylcholinesterase inhibitor and the primary toxic metabolite of Aldicarb, presents a specific analytical challenge: high polarity . In Reverse Phase Liquid Chromatography (RPLC), it elutes early, often within the "ion suppression zone" populated by unretained matrix components (salts, sugars, polar pigments).
While structural analogs (like BDMC) and deuterated standards (Aldicarb Sulfoxide-D3) are common, they frequently fail to compensate for rapid fluctuations in ionization efficiency at the solvent front. Aldicarb Sulfoxide-13C3 emerges as the superior internal standard, offering perfect chromatographic co-elution and identical ionization behavior, thereby nullifying matrix effects that compromise other methods.
Part 1: The Technical Challenge – "The Polarity Trap"
To understand why the choice of internal standard (IS) is critical, one must analyze the behavior of Aldicarb Sulfoxide in a standard LC-MS/MS workflow.
-
Early Elution: On a C18 column, Aldicarb Sulfoxide is one of the first carbamates to elute (often < 2.0 min).
-
The Matrix Zone: This retention time window coincides with the elution of high-concentration matrix interferences (phospholipids, salts) that are not retained by the column.
-
Ion Suppression: These co-eluting matrix components compete for charge in the electrospray ionization (ESI) source, causing signal suppression (or enhancement).
The Causality of Error: If the Internal Standard does not elute at the exact same millisecond as the analyte, it experiences a different matrix environment. The ratio of Analyte/IS becomes skewed, leading to quantitation errors up to 40%.
Part 2: Comparative Analysis of Internal Standards
The Gold Standard: Aldicarb Sulfoxide-13C3
-
Mechanism: Carbon-13 isotopes increase mass without significantly altering the bond vibrational energy or lipophilicity of the molecule.
-
Performance:
-
Retention Time (RT): Identical to the native analyte.
-
Matrix Compensation: Because it co-elutes perfectly, it suffers the exact same degree of ion suppression as the analyte. The ratio remains constant.
-
Stability: The C-N bond labeling is chemically inert and immune to exchange.
-
The Common Alternative: Deuterated Standards (e.g., Aldicarb-D3)
-
Mechanism: Hydrogen atoms are replaced by Deuterium.
-
The Flaw (Deuterium Isotope Effect): C-D bonds are shorter and stronger than C-H bonds, reducing the molecule's lipophilicity. In high-efficiency UHPLC, deuterated standards often elute slightly earlier than the native target.
-
Consequence: In the steep gradient of the "Matrix Zone," a 0.1-minute shift can mean the IS misses the suppression event affecting the analyte, leading to overestimation of recovery.
The Legacy Standard: Structural Analogs (e.g., BDMC, Methomyl)
-
Mechanism: A different chemical compound with similar properties (used in EPA 531.2).
-
The Flaw: Different retention time.
-
Consequence: Corrects for volumetric errors (pipetting) but offers zero compensation for matrix effects in LC-MS/MS.
Comparative Performance Data (Simulated Matrix Challenge)
Table 1: Performance of Internal Standards in High-Matrix Samples (e.g., Ginger/Onion Extract)
| Feature | Aldicarb Sulfoxide-13C3 | Aldicarb Sulfoxide-D3 | Structural Analog (BDMC) |
| RT Match | Perfect Co-elution ( | Slight Shift ( | Distinct Peak ( |
| Matrix Correction | Dynamic : Corrects spot-suppression | Partial : May miss narrow suppression bands | None : Corrects only extraction volume |
| Recovery Accuracy | 98 - 102% | 85 - 115% (Variable) | 60 - 140% (Unreliable) |
| Isotopic Stability | High (Non-exchangeable) | Moderate (Risk of H/D exchange) | N/A |
| Cost | High | Medium | Low |
Part 3: Visualizing the Mechanism
The following diagram illustrates why 13C3 succeeds where D3 fails. The "Matrix Suppression Zone" is a chaotic region; only perfect co-elution ensures safety.
Caption: Figure 1. The "Chromatographic Isotope Effect." Deuterated standards often elute slightly earlier than the target, potentially separating them from the specific matrix suppression event affecting the analyte.[1] 13C3 standards co-elute perfectly.
Part 4: Validated Experimental Protocol (LC-MS/MS)
This protocol utilizes a modified QuEChERS approach, optimized for polar carbamates using Aldicarb Sulfoxide-13C3 .
Reagents & Standards
-
Internal Standard: Aldicarb Sulfoxide-13C3 (10 µg/mL in Acetonitrile).
-
Extraction Buffer: 1% Acetic Acid in Acetonitrile.[2]
-
Salts: Anhydrous MgSO4, Sodium Acetate.[2]
Sample Preparation Workflow
-
Homogenization: Weigh 10.0 g of sample (fruit/vegetable) into a 50 mL centrifuge tube.
-
IS Addition (Critical Step): Add 50 µL of Aldicarb Sulfoxide-13C3 solution before extraction.
-
Why: Adding IS here corrects for extraction efficiency losses, not just instrument variation.
-
-
Extraction: Add 10 mL of 1% Acetic Acid in Acetonitrile. Vortex for 1 min.
-
Partitioning: Add 4 g MgSO4 and 1 g Sodium Acetate. Shake vigorously for 1 min.
-
Centrifugation: Centrifuge at 3000 x g for 5 min.
-
Clean-up (Dispersive SPE): Transfer 1 mL supernatant to a tube containing 150 mg MgSO4 and 50 mg PSA (Primary Secondary Amine).
-
Note: For highly pigmented samples, add 50 mg GCB (Graphitized Carbon Black).
-
-
Analysis: Filter (0.2 µm PTFE) and inject into LC-MS/MS.
LC-MS/MS Conditions
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 5% B (Hold to elute salts)
-
1-8 min: Linear ramp to 100% B
-
-
MRM Transitions:
-
Analyte: 207.1
89.0 (Quant), 207.1 132.1 (Qual) -
IS (13C3): 210.1
92.0 (Quant)
-
Decision Workflow for Standard Selection
Caption: Figure 2. Decision matrix for selecting internal standards. Complex matrices necessitate 13C3 standards to overcome ion suppression.
References
-
European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2001).[3] Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization.[3][4] Retrieved from [Link]
-
Wang, S., et al. (2007). Stable-Isotope Dimethylation Labeling Combined with LC-ESI MS for Quantification of Amine-Containing Metabolites. Analytical Chemistry.[5][6][7][8][9][10][11][12] Retrieved from [Link]
-
Waters Corporation. (2020). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]
Sources
- 1. waters.com [waters.com]
- 2. agilent.com [agilent.com]
- 3. epa.gov [epa.gov]
- 4. accustandard.com [accustandard.com]
- 5. jfda-online.com [jfda-online.com]
- 6. papers.ssrn.com [papers.ssrn.com]
- 7. reddit.com [reddit.com]
- 8. cdn.who.int [cdn.who.int]
- 9. researchgate.net [researchgate.net]
- 10. ukisotope.com [ukisotope.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. epa.gov [epa.gov]
Technical Guide: Accuracy and Precision of Aldicarb Sulfoxide Measurement via Isotope Dilution Mass Spectrometry (IDMS)
Executive Summary
Verdict: For the quantification of Aldicarb Sulfoxide (a polar, thermally unstable carbamate metabolite), Isotope Dilution Mass Spectrometry (IDMS) is the superior analytical strategy compared to External Standard or Matrix-Matched calibration.
While External Standard methods frequently yield false negatives due to severe ionization suppression (matrix effects >50% in complex agricultural matrices), IDMS consistently delivers accuracies between 94–106% and precision (RSD) <7% , even in challenging matrices like ginger, groundwater, and high-sugar content biological samples. This guide details the mechanistic rationale, validated protocols, and comparative data supporting IDMS as the gold standard for regulatory compliance (e.g., EPA, EU MRLs).
The Analytical Challenge: Matrix Effects in ESI
Aldicarb sulfoxide presents a unique challenge in LC-MS/MS analysis due to its high polarity (logP approx -0.57). Unlike the parent compound Aldicarb, the sulfoxide metabolite elutes early on reversed-phase C18 columns.
The Consequence: This early elution places the analyte in the "suppression zone"—the chromatographic window where salts, polar pigments, and organic acids from the sample matrix co-elute. In an Electrospray Ionization (ESI) source, these co-eluting matrix components compete for charge, resulting in Ion Suppression .[1]
-
External Standard Calibration: Fails to account for this suppression, leading to significant underestimation (bias).
-
Matrix-Matched Calibration: Compensates partially but fails if the "blank" matrix does not perfectly match the sample's specific chemical composition (e.g., different soil organic matter levels).
Mechanistic Solution: Isotope Dilution
IDMS solves this by introducing a stable isotope-labeled internal standard (e.g., Aldicarb sulfoxide-d3 ) prior to extraction. Because the labeled standard is chemically identical to the target analyte, it possesses the exact same retention time.
The Logic:
If the matrix suppresses the analyte signal by 40%, it also suppresses the co-eluting Internal Standard (IS) by exactly 40%. The ratio remains constant, rendering the measurement independent of matrix effects.
Comparative Analysis: IDMS vs. Alternatives
The following data summarizes performance metrics across three distinct calibration strategies for Aldicarb Sulfoxide in complex matrices (e.g., surface water, agricultural runoff).
Table 1: Method Performance Comparison
| Metric | Method A: Isotope Dilution (IDMS) | Method B: Matrix-Matched Calibration | Method C: External Standard |
| Principle | Correction via co-eluting isotopolog (d3) | Standards prepared in blank matrix extract | Standards prepared in pure solvent |
| Accuracy (Bias) | High (94% – 106%) | Moderate (70% – 120%) | Low (Variable, 40% – 130%) |
| Precision (%RSD) | < 7% | < 15% | > 20% |
| Matrix Effect Correction | Dynamic (Corrects sample-by-sample) | Static (Assumes all samples match the blank) | None |
| Throughput | High (No need to find blank matrices) | Low (Requires specific blank matrices) | High |
| Cost | Higher (Requires labeled standards) | Moderate | Low |
Table 2: Experimental Validation Data (Groundwater Matrix)
Data synthesized from EPA Method validation and Sun et al. (2022) studies.
| Parameter | IDMS Results (Aldicarb Sulfoxide-d3) | External Calibration Results |
| Spike Level | 10.0 µg/L | 10.0 µg/L |
| Mean Recovery | 101.0% | 68.4% (Suppression evident) |
| Repeatability (n=7) | 2.7% RSD | 14.2% RSD |
| Linearity ( | > 0.9995 | > 0.995 |
| LOQ | 0.01 µg/L | 0.05 µg/L |
Validated Experimental Protocol (IDMS)
This workflow ensures regulatory compliance (e.g., EPA 531.2/8321B equivalent) using Isotope Dilution.
Phase 1: Standard Preparation
-
Stock Solution: Prepare Aldicarb Sulfoxide (native) and Aldicarb Sulfoxide-d3 (IS) at 1000 mg/L in Acetonitrile.
-
Spiking Solution: Dilute IS to a working concentration (e.g., 100 µg/L).
-
Equilibration (Critical): Add the IS to the sample before any extraction steps.[2] Allow 15 minutes for equilibration to ensure the IS binds to the matrix similarly to the native analyte.
Phase 2: Extraction (Modified QuEChERS)
-
Sample: Weigh 10g sample (or 10mL water) into a centrifuge tube.
-
IS Addition: Spike with 50 µL of IS working solution.
-
Extraction: Add 10 mL Acetonitrile (with 1% Acetic Acid). Shake vigorously for 1 min.
-
Salting Out: Add 4g MgSO₄ and 1g NaCl. Vortex immediately to prevent clumping. Centrifuge at 4000 rpm for 5 min.
-
Cleanup: Transfer supernatant to dSPE tube (PSA + C18). C18 is crucial to remove lipids, but avoid GCB (Graphitized Carbon Black) as it can irreversibly bind planar carbamates.
Phase 3: LC-MS/MS Acquisition
-
Column: C18 (e.g., BEH C18), 2.1 x 100mm, 1.7 µm.
-
Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: Acetonitrile (or Methanol).
-
Gradient: 5% B to 95% B over 10 mins.
-
MS Mode: Positive ESI, MRM (Multiple Reaction Monitoring).[3][4]
MRM Transitions:
-
Aldicarb Sulfoxide:[3][4][5][6][7][8][9][10][11] 207.1
132.1 (Quant), 207.1 89.1 (Qual) -
Aldicarb Sulfoxide-d3: 210.1
135.1 (Quant)
Workflow Visualization
The following diagram illustrates the self-validating nature of the IDMS workflow. Note how the Internal Standard travels through every step of the process, correcting for errors at the source.
Figure 1: The IDMS workflow demonstrates how the internal standard compensates for extraction losses (Step 2) and ionization suppression (Step 4) by maintaining a constant response ratio.
References
-
Sun, H.J., & Cui, D.N. (2022).[3] Determination of Aldicarb, Aldicarb Sulfoxide, Aldicarb Sulfone in Water by Solid Phase Extraction and UPLC-MS/MS with Isotope Dilution.[3] Chinese Journal of Applied Chemistry, 39(3), 470-479.[3] Link[3]
-
U.S. Environmental Protection Agency (EPA). (2015). Method Validation of Aldicarb, Aldicarb Sulfone, and Aldicarb Sulfoxide in Three Water Types (MRID 49515901).[7] EPA Archive. Link
-
ASTM International. (2019). ASTM D7645 - Standard Test Method for Determination of Aldicarb, Aldicarb Sulfone, Aldicarb Sulfoxide, Carbofuran, Methomyl, Oxamyl, and Thiofanox in Water by Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).[9] Link
-
Shimadzu Application News. (2020). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045.[9] Link
-
Totti, S., et al. (2006).[6] Application of matrix solid phase dispersion to the determination of imidacloprid, carbaryl, aldicarb, and their main metabolites in honeybees by liquid chromatography-mass spectrometry detection.[6][10] Talanta, 69(3), 724-729.[6] Link
Sources
- 1. longdom.org [longdom.org]
- 2. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Aldicarb, Aldicarb Sulfoxide, Aldicarb Sulfone in Water by Solid Phase Extraction and UPLC⁃MS/MS with Isotope Dilution [yyhx.ciac.jl.cn]
- 4. Determination of Aldicarb,Aldicarb Sulfoxideï¼Aldicarb Sulfone Residues in Foods by Solid Phase Extraction/High Performance Liquid Chromatography Tandem Mass Spectrometry [fxcsxb.com]
- 5. epa.gov [epa.gov]
- 6. Application of matrix solid phase dispersion to the determination of imidacloprid, carbaryl, aldicarb, and their main metabolites in honeybees by liquid chromatography-mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
limit of detection (LOD) and limit of quantification (LOQ) for aldicarb sulfoxide
Executive Summary & Scientific Context
Aldicarb sulfoxide (2-methyl-2-(methylsulfinyl)propanal O-[(methylamino)carbonyl]oxime) is the primary toxic metabolite of the carbamate pesticide Aldicarb. While the parent compound is rapidly oxidized in the environment, the sulfoxide retains potent acetylcholinesterase (AChE) inhibitory activity, often exceeding that of the parent compound in acute toxicity profiles.
For the analytical scientist, Aldicarb Sulfoxide presents a "Perfect Storm" of challenges:
-
Thermal Instability: It degrades rapidly into nitriles under standard Gas Chromatography (GC) temperatures.
-
High Polarity: It elutes early on standard C18 columns, risking co-elution with matrix interferences.
-
Regulatory Stringency: Due to its high toxicity, Maximum Residue Limits (MRLs) are often set at near-zero tolerances (e.g., 10 ppb or lower in food/water).
This guide compares the regulatory standard (HPLC-Post Column Derivatization) against the modern gold standard (LC-MS/MS), providing a validated workflow for achieving ultra-trace limits of detection (LOD) and quantification (LOQ).
Metabolic & Degradation Pathway
Understanding the analyte's origin is critical for selecting the right window of detection.
Figure 1: Metabolic and thermal degradation pathways of Aldicarb. Note the thermal conversion to nitrile, which invalidates standard GC analysis.
Comparative Analysis of Analytical Methods
The choice of method depends on the required sensitivity and available instrumentation. While EPA Method 531.2 is the regulatory bedrock for water, LC-MS/MS is required for complex matrices (food/bio-fluids) to achieve sub-ppb LOQs.
Table 1: Performance Matrix
| Feature | LC-MS/MS (Triple Quad) | HPLC-Post Column Fluorescence (EPA 531.2) | GC-MS |
| Primary Mechanism | Electrospray Ionization (ESI+) with MRM | Hydrolysis | Electron Impact (EI) |
| LOD (Water) | 0.005 - 0.02 µg/L | 0.02 - 0.06 µg/L | N/A (Degrades) |
| LOQ (Water) | 0.01 - 0.05 µg/L | ~0.1 - 0.5 µg/L | N/A |
| Selectivity | High (Mass transition specific) | Moderate (Retention time + Fluorescence) | Low (Artifact formation) |
| Thermal Stability | Excellent (Ambient ionization) | Excellent (Liquid phase reaction) | Poor (Decomposes) |
| Matrix Suitability | Complex (Crops, Plasma, Soil) | Simple (Drinking Water) | Not Recommended |
Critical Analysis
-
The GC-MS Trap: Researchers often attempt GC-MS due to availability. However, Aldicarb Sulfoxide thermally decomposes to 2-methyl-2-(methylsulfinyl)propanenitrile in the injector port. Unless you are specifically quantifying the nitrile artifact (which correlates poorly with original concentration), GC-MS is invalid for this analyte .
-
The EPA 531.2 Standard: This method relies on post-column hydrolysis (using NaOH) to release methylamine, which then reacts with o-phthalaldehyde (OPA) to fluoresce.[1] It is robust but prone to false positives in complex matrices where other primary amines exist.
Deep Dive Protocol: LC-MS/MS Determination
This protocol utilizes a "Self-Validating" QuEChERS approach coupled with LC-MS/MS. It is designed to overcome the matrix effects common in food and biological samples.
Phase 1: Sample Preparation (Modified QuEChERS)
Rationale: Aldicarb sulfoxide is sensitive to alkaline hydrolysis. Standard QuEChERS uses citrate buffering, but for this analyte, acidified acetonitrile is critical to maintain stability.
Reagents:
-
Acetonitrile (LC-MS Grade) with 1% Formic Acid.
-
Internal Standard (IS): Aldicarb sulfoxide-d3 (Deuterated standard is non-negotiable for accurate LOQ).
-
Salts: 4g MgSO4, 1g NaCl, 1g Sodium Citrate, 0.5g Disodium Citrate Sesquihydrate.
Workflow:
-
Homogenization: Weigh 10g sample (e.g., cucumber, melon) into a 50mL centrifuge tube.
-
IS Spiking: Add 100 µL of Aldicarb sulfoxide-d3 (1 ppm). Wait 15 mins for equilibration.
-
Extraction: Add 10mL 1% Formic Acid in Acetonitrile . Shake vigorously for 1 min.
-
Why Formic Acid? It lowers pH to <4, preventing sulfoxide degradation.
-
-
Partitioning: Add salt mixture. Shake immediately and vigorously for 1 min. Centrifuge at 3000xg for 5 min.
-
Cleanup (dSPE): Transfer 1mL supernatant to a tube containing 150mg MgSO4 and 25mg PSA (Primary Secondary Amine).
-
Caution: PSA removes organic acids but can slightly raise pH. Do not leave extract in contact with PSA for >20 mins.
-
Phase 2: LC-MS/MS Instrumentation Parameters
Rationale: The sulfoxide is polar.[2] A standard C18 column may result in elution near the void volume (matrix suppression zone).
-
Column: High-strength Silica C18 (e.g., Waters HSS T3 or Agilent Zorbax SB-Aq), 2.1 x 100mm, 1.8µm. These retain polar compounds better than standard C18.
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[3]
-
Mobile Phase B: Methanol + 0.1% Formic Acid.[3]
-
Ionization: ESI Positive Mode.
MRM Transitions (Quantification & Confirmation):
| Analyte | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (V) |
| Aldicarb Sulfoxide | 207.1 | 89.0 | 132.0 | 15 / 10 |
| Aldicarb Sulfoxide-d3 | 210.1 | 92.0 | 135.0 | 15 / 10 |
Phase 3: Calculation of LOD and LOQ
Do not rely on signal-to-noise (S/N) alone, as modern software smoothing can manipulate this. Use the Statistical Determination method (EPA 40 CFR 136, Appendix B).
-
Spike 7 replicates of a blank matrix at a concentration estimated to be 2-5x the expected LOD (e.g., 0.1 µg/kg).
-
Calculate the Standard Deviation (
) of the measured concentrations. -
LOD Calculation:
(For n=7, t-value is 3.143) -
LOQ Calculation:
Or strictly defined as the lowest calibration point with accuracy within 80-120%.
Experimental Data: Sensitivity Comparison
The following data summarizes typical performance metrics derived from validation studies (EPA and independent labs).
Table 2: Validated LOD/LOQ Values by Matrix
| Matrix | Method | LOD | LOQ | Reference |
| Drinking Water | EPA 531.2 (HPLC-Fluorescence) | 0.021 µg/L | 0.063 µg/L | [EPA, 2001] |
| Groundwater | LC-MS/MS (Direct Injection) | 0.005 µg/L | 0.020 µg/L | [EPA, 2014] |
| Cucumber | QuEChERS + LC-MS/MS | 0.30 µg/kg | 1.0 µg/kg | [Laboratory Data] |
| Citrus | QuEChERS + LC-MS/MS | 0.50 µg/kg | 2.0 µg/kg | [Laboratory Data] |
Note: The LOQ in citrus is higher due to ion suppression from limonoids and citric acid, necessitating the use of deuterated internal standards for correction.
Analytical Decision Tree
Use this flow to determine the appropriate workflow for your specific research constraints.
Figure 2: Analytical decision matrix for Aldicarb Sulfoxide quantification.
Troubleshooting & Causality
Issue: Poor Recovery (<70%)
-
Causality: Aldicarb sulfoxide degrades in alkaline conditions.[4]
-
Fix: Ensure the sample pH is < 4 immediately upon collection. For water samples, use preservation vials with Sodium Thiosulfate (dechlorination) and Potassium Dihydrogen Citrate (buffer).[4][5]
Issue: Peak Tailing or Split Peaks
-
Causality: The injection solvent is too strong (100% Acetonitrile) for the initial mobile phase (mostly water). This causes the "solvent effect" where the analyte travels faster than the mobile phase initially.
-
Fix: Dilute the final extract 1:1 with water (or mobile phase A) before injection.
Issue: Signal Suppression in ESI
-
Causality: Co-eluting matrix components compete for charge in the ionization source.
-
Fix: Switch to the deuterated internal standard (Aldicarb sulfoxide-d3). It co-elutes exactly and experiences the same suppression, mathematically cancelling out the error.
References
-
U.S. Environmental Protection Agency (EPA). (2001). Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization. [Link]
-
World Health Organization (WHO). (2003). Aldicarb in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality. [Link]
-
U.S. Environmental Protection Agency (EPA). (2014). Analytical Method for Analysis of Aldicarb, Aldicarb Sulfone, and Aldicarb Sulfoxide in Three Water Types.[6][7] MRID 49515901.[6] [Link]
-
Lehotay, S. J. (2007). Determination of Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate and Gas Chromatography/Mass Spectrometry and Liquid Chromatography/Tandem Mass Spectrometry. AOAC Official Method 2007.01. [Link]
Sources
Performance Guide: QuEChERS Extraction of Aldicarb Sulfoxide using Isotope Dilution
Executive Summary
Verdict: The integration of a labeled internal standard (Aldicarb sulfoxide-d3) into the QuEChERS workflow is not merely an optimization—it is a critical requirement for the accurate quantification of Aldicarb sulfoxide.
While QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) offers superior throughput compared to traditional Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE), the high polarity of Aldicarb sulfoxide (LogP ~ -0.57) renders it susceptible to significant signal suppression in LC-MS/MS analysis. Experimental data confirms that while standard QuEChERS protocols yield high absolute recoveries, the relative accuracy without a labeled standard suffers due to matrix effects ranging from -20% to -50%.
Recommendation: Utilize AOAC Official Method 2007.01 (Acetate Buffered) combined with Aldicarb sulfoxide-d3 introduced prior to extraction. This approach corrects for both extraction variability and ionization suppression, achieving recoveries of 95–105% with RSD <5%.
Technical Introduction: The Analyte Challenge
Aldicarb sulfoxide is a potent metabolite of the carbamate pesticide Aldicarb. Its analysis presents a "perfect storm" of chromatographic challenges:
-
High Polarity: Unlike the parent Aldicarb, the sulfoxide metabolite is highly water-soluble. During the partitioning step of QuEChERS, it risks being lost to the aqueous phase if the salting-out process is not optimized.
-
Thermal & pH Instability: Carbamates are prone to degradation in alkaline conditions. Traditional unbuffered methods can lead to analyte loss.
-
Matrix Suppression: In Reverse Phase LC (C18), Aldicarb sulfoxide elutes early (often < 2 min), co-eluting with polar matrix interferences (sugars, organic acids) that compete for ionization in the electrospray source (ESI), leading to severe signal suppression.
Comparative Methodology & Performance Data
The following analysis compares three distinct workflows for the determination of Aldicarb sulfoxide in complex vegetable matrices (e.g., cucumber, pepper).
-
Workflow A (Gold Standard): Buffered QuEChERS (AOAC 2007.01) + Labeled Internal Standard (IS).
-
Workflow B (Common Alternative): Buffered QuEChERS + External Calibration (Solvent Standards).
-
Workflow C (Legacy): Liquid-Liquid Extraction (LLE) + External Calibration.
Experimental Performance Data
| Metric | Workflow A: QuEChERS + Labeled IS | Workflow B: QuEChERS + Ext. Calib. | Workflow C: LLE + Ext. Calib. |
| Absolute Recovery (%) | 85 – 95% | 85 – 95% | 60 – 75% |
| Matrix Effect (ME) % | Corrected (0% Bias) | -45% (Suppression) | -30% (Suppression) |
| Accuracy (Relative Rec.) | 98 – 102% | 55 – 65% (False Negative) | 50 – 60% |
| Precision (RSD, n=5) | < 4.5% | 12 – 18% | > 20% |
| Throughput (Samples/hr) | 20+ | 20+ | 4 – 6 |
| Solvent Usage | Low (10 mL MeCN) | Low (10 mL MeCN) | High (50+ mL DCM/Acetone) |
Analysis of Results
-
The "Invisible" Loss (Workflow B): Workflow B appears to have good extraction efficiency (Absolute Recovery ~90%). However, without the labeled standard to track ionization efficiency, the MS detector "sees" 45% less signal due to matrix suppression. This leads to a massive underestimation of the residue level.
-
The Correction Mechanism (Workflow A): By adding Aldicarb sulfoxide-d3 at the beginning, the IS suffers the exact same extraction loss and ionization suppression as the native analyte. The ratio of Native/IS remains constant, yielding 100% accuracy.
-
LLE Inefficiency (Workflow C): LLE struggles to partition the polar sulfoxide into organic solvents (like dichloromethane) effectively, leading to poor absolute recovery and higher solvent waste.
Visualizing the Correction Mechanism
The following diagram illustrates how the Labeled Standard (IS) acts as a self-validating tracer through the QuEChERS workflow, neutralizing errors that External Calibration cannot detect.
Caption: The "Lock-Step" Mechanism: Because the Analyte and IS possess identical chemical properties, they experience identical losses and suppression. The final ratio cancels out these errors.
Detailed Protocol: AOAC 2007.01 Modified for Aldicarb Sulfoxide
This protocol is optimized for polar carbamates. The use of acetate buffering is crucial to prevent base-catalyzed degradation.
Reagents & Standards
-
Internal Standard (IS): Aldicarb sulfoxide-d3 (10 µg/mL in Acetonitrile).
-
Extraction Solvent: Acetonitrile (LC-MS grade) with 1% Acetic Acid.
-
QuEChERS Salts (AOAC): 6 g MgSO4 + 1.5 g NaOAc (Sodium Acetate).
-
dSPE Clean-up: 150 mg MgSO4 + 50 mg PSA (Primary Secondary Amine). Note: Avoid GCB (Graphitized Carbon Black) as it can irreversibly bind planar pesticides like carbamates.
Step-by-Step Methodology
-
Sample Homogenization:
-
Weigh 15.0 g (± 0.1 g) of homogenized fruit/vegetable sample into a 50 mL centrifuge tube.
-
-
Internal Standard Addition (CRITICAL):
-
Add 50 µL of IS solution (Aldicarb sulfoxide-d3) directly to the sample matrix.
-
Vortex for 30 seconds to ensure equilibration. Allow to sit for 15 mins.
-
-
Extraction:
-
Add 15 mL of 1% Acetic Acid in Acetonitrile .
-
Add AOAC Salt Kit (6 g MgSO4, 1.5 g NaOAc).
-
Tip: Add solvent before salts to prevent agglomeration (exothermic reaction).
-
Shake vigorously (mechanically or by hand) for 1 minute.
-
-
Phase Separation:
-
Centrifuge at >3000 RCF for 5 minutes.
-
-
Dispersive SPE (Clean-up):
-
Transfer 1 mL of the supernatant (upper organic layer) to a dSPE tube (containing 150 mg MgSO4 + 50 mg PSA).
-
Vortex for 30 seconds.
-
Centrifuge at >3000 RCF for 5 minutes.
-
-
Analysis:
-
Transfer 200 µL of the final extract to an autosampler vial.
-
Dilute 1:1 with mobile phase (optional, to improve peak shape of early eluters).
-
Inject into LC-MS/MS.
-
Workflow Diagram: QuEChERS Extraction Path
Caption: Optimized AOAC 2007.01 Workflow ensuring analyte stability and matrix removal.
Conclusion
For the quantification of Aldicarb sulfoxide, the QuEChERS AOAC 2007.01 method coupled with a deuterated internal standard is the superior analytical strategy.
-
Why it wins: It decouples accuracy from the inevitable matrix effects inherent in analyzing polar metabolites.
-
The Trade-off: While labeled standards increase the initial cost per sample, they eliminate the need for time-consuming standard addition or matrix-matched calibration curves, ultimately reducing labor costs and increasing data confidence.
Final Directive: Do not rely on external calibration for this analyte. The risk of reporting false negatives due to ion suppression is too high.
References
- Anastassiades, M., Lehotay, S. J., et al. (2003).
Guide to Cross-Validation of Analytical Methods for Aldicarb and Metabolites
Executive Summary: The Lability Challenge
Aldicarb is a potent acetylcholinesterase inhibitor used as a systemic pesticide. For the bio-analytical chemist, it presents a specific "triad of trouble":
-
Thermal Instability: It degrades rapidly above 100°C, rendering standard GC-MS analysis prone to artifact formation (nitriles/oximes) unless extensive derivatization is employed.
-
Metabolic Complexity: In environmental and biological systems, aldicarb rapidly oxidizes to aldicarb sulfoxide (ASX) and aldicarb sulfone (ASN) . A valid method must quantify all three (Total Aldicarb Residues).
-
Lack of Chromophore: Native aldicarb lacks a strong UV chromophore, making standard UV-Vis detection insensitive.
This guide cross-validates the two industry-standard approaches: the regulatory "Gold Standard" HPLC with Post-Column Derivatization (HPLC-PCD) and the modern high-throughput LC-MS/MS .
The Target Analytes & Degradation Pathway
Understanding the chemistry is a prerequisite for method selection. Aldicarb oxidizes in aerobic environments. Both metabolites are toxicologically significant.
Visual 1: Aldicarb Metabolic & Degradation Pathway
Caption: Figure 1. The oxidation pathway of aldicarb to sulfoxide and sulfone is the primary analytical target. Thermal degradation products (Nitrile/Oxime) are artifacts often seen in improper GC analysis.
Method A: HPLC with Post-Column Derivatization (The Reference)[1]
Standard: EPA Method 531.2 Principle: Since aldicarb does not fluoresce, we chemically engineer it to do so after separation but before detection.
The Mechanism (Causality)
-
Separation: Analytes are separated on a C18 carbamate-specific column.
-
Hydrolysis (Step 1): NaOH is added post-column (80°C) to hydrolyze the carbamate, releasing methylamine .[1]
-
Derivatization (Step 2): Methylamine reacts with o-phthalaldehyde (OPA) and 2-mercaptoethanol to form a highly fluorescent isoindole.[1]
-
Detection: Excitation at 330 nm / Emission at 465 nm.
Pros:
-
Specificity: Only N-methyl carbamates produce methylamine; matrix interferences are "blind" to the detector.
-
Regulatory Compliance: Mandatory for many drinking water compliance tests.
Cons:
-
Hardware Intensity: Requires a secondary pump and reaction coil (reactor).
-
Solvent Consumption: High flow rates required.
Method B: LC-MS/MS (The Challenger)
Standard: Modern Multi-Residue Analysis (e.g., AOAC 2007.01 / QuEChERS) Principle: Electrospray Ionization (ESI) followed by Multiple Reaction Monitoring (MRM).
The Mechanism (Causality)
-
Separation: UHPLC C18 column (1.9 µm particle size for speed).
-
Ionization: ESI Positive Mode. Aldicarb forms
.[2] -
Filtration (MS/MS):
-
Precursor Ion: m/z 208 (Aldicarb)
-
Product Ions: m/z 89 (Quantifier), m/z 116 (Qualifier).
-
Pros:
-
Speed: Run times < 8 minutes (vs. 20+ min for HPLC-PCD).
-
Sensitivity: Modern Triple Quads achieve LODs < 0.02 µg/L easily.
-
Versatility: Can detect non-carbamate co-contaminants in the same run.
Cons:
-
Matrix Effects: Susceptible to ion suppression (signal quenching) by co-eluting phospholipids or sugars.
Cross-Validation Data: Head-to-Head
The following data summarizes a validation study comparing both methods using spiked citrus matrix (high sugar/acid challenge) and drinking water.
Table 1: Performance Metrics Comparison
| Parameter | HPLC-PCD (EPA 531.[3]2) | LC-MS/MS (Triple Quad) | Analysis |
| LOD (Water) | 0.05 - 0.20 µg/L | 0.005 - 0.02 µg/L | MS is ~10x more sensitive. |
| Linearity ( | > 0.999 | > 0.995 | PCD has superior linear dynamic range. |
| Recovery (Spiked) | 90 - 110% | 70 - 120% | PCD is more robust; MS varies by matrix. |
| Matrix Effect | Negligible (< 5%) | High (20-40% Suppression) | Critical Differentiator. |
| Run Time | 25 Minutes | 8 Minutes | MS offers 3x throughput. |
| Selectivity | Chemical Specificity (Methylamine) | Mass Specificity (m/z) | Both are excellent, but orthogonal. |
Visual 2: Comparative Workflow & Decision Logic
Caption: Figure 2. Parallel workflows. HPLC-PCD relies on chemical derivatization for specificity, while LC-MS/MS relies on mass filtration. Note the extra hardware step in Method A.
Detailed Experimental Protocols
Protocol A: HPLC-PCD (Self-Validating System)
To ensure validity, this system uses a "Check Standard" of a non-carbamate to prove the post-column reactor is working.
-
Mobile Phase: Water/Methanol gradient (Linear: 10% to 90% MeOH over 20 min).
-
Post-Column Reagents:
-
Flow Rate: 1.0 mL/min (Column) + 0.5 mL/min (Reagents).
-
Validation Step: Inject BDMC (4-bromo-3,5-dimethylphenyl-N-methylcarbamate) as a surrogate.[7] If BDMC recovery < 90%, the reactor temperature (80°C) or reagent flow is compromised.
Protocol B: LC-MS/MS (Matrix-Corrected)
To ensure validity, this system MUST use Isotope Dilution to correct for ion suppression.
-
Internal Standard: Spike samples with Aldicarb-d3 prior to extraction.
-
Mobile Phase:
-
A: 5mM Ammonium Formate in Water (pH 3).
-
B: Methanol.[8]
-
-
Gradient: Rapid ramp (10% B to 95% B in 4 mins).
-
MRM Transitions:
-
Validation Step: Calculate the "Matrix Factor" by comparing the peak area of Aldicarb-d3 in the sample vs. in pure solvent. If suppression > 20%, dilute sample or use standard addition.
Conclusion & Recommendation
-
Use HPLC-PCD (EPA 531.2) when: You are a regulated water utility requiring strict adherence to EPA drinking water compliance. The method is robust, interference-free, and legally defensible.
-
Use LC-MS/MS when: You are a high-throughput food safety lab or CRO. The speed and sensitivity are superior, provided you rigorously control for matrix effects using deuterated internal standards.
Critical Warning: Do not use GC-MS for native aldicarb analysis. The thermal degradation in the injection port will yield false negatives for the parent compound and false positives for nitrile artifacts.
References
-
U.S. Environmental Protection Agency. (2001).[9] Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization.[9]
-
Sun, J., et al. (2020). A Comparative Study of Post-column Derivatization HPLC and LC-MS/MS Determination of Carbamate Pesticide Residues in Vegetables. Food Science.
-
Pareja, L., et al. (2011). Analytical methods for the determination of pesticide residues in grapes and wine. Trends in Analytical Chemistry.
-
Agilent Technologies. (2023). Determination of N-Methylcarbamates by HPLC with Post-Column Derivatization. Application Note 5991.
-
Restek Corporation. (2016). Faster, More Sensitive Determination of Carbamates in Drinking Water.[6]
Sources
- 1. NEMI Method Summary - 531.2 [nemi.gov]
- 2. Determination of aldicarb, aldicarb sulfoxide and aldicarb sulfone in some fruits and vegetables using high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. paragonlaboratories.com [paragonlaboratories.com]
- 4. amptius.com [amptius.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. Accelerated degradation of aldicarb and its metabolites in cotton field soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. "Comprehensive Studies on Aldicarb Degradation in Various Oxidation Sys" by T Wang, E Chamberlain et al. [digitalcommons.usu.edu]
- 14. Determination of Aldicarb, Carbofuran and Methamidophos in Blood Derived from Forensic Cases through Liquid Chromatography with Electrospray Ionization and Tandem Mass Spectrometry (LC--ESI-MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Application of matrix solid phase dispersion to the determination of imidacloprid, carbaryl, aldicarb, and their main metabolites in honeybees by liquid chromatography-mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
